Ajmalicine(1+)
Description
Historical Context and Significance within Monoterpenoid Indole (B1671886) Alkaloid Research
Ajmalicine (B1678821), also known as raubasine (B4998273), is a monoterpenoid indole alkaloid historically isolated from plants of the Rauvolfia and Catharanthus genera. nih.govebi.ac.uk Its discovery and subsequent research have been pivotal in the broader field of monoterpenoid indole alkaloid (MIA) chemistry and biology. nih.gov The biosynthesis of ajmalicine involves a complex pathway starting from tryptophan and the monoterpene secologanin (B1681713), forming the key intermediate strictosidine (B192452). numberanalytics.com This pathway and the enzymes involved, such as tryptophan decarboxylase (TDC) and strictosidine synthase (STR), have been extensively studied to understand the metabolic regulation of MIA production. nih.govresearchgate.netwikipedia.org The significance of ajmalicine research extends to its use as a precursor in the potential synthesis of more complex alkaloids and its role in understanding the chemical diversity and evolution of MIAs in the Apocynaceae family. ebi.ac.uknih.gov
Structural Framework and Stereochemical Considerations in Ajmalicine(1+)
The chemical structure of ajmalicine (C₂₁H₂₄N₂O₃) is characterized by a pentacyclic framework, including an indole nucleus fused to a monoterpenoid unit. numberanalytics.com This intricate structure possesses several chiral centers, making its stereochemistry a critical aspect of its identity and biological function. numberanalytics.com The specific spatial arrangement of atoms, particularly the stereochemistry at various carbon atoms, distinguishes ajmalicine from its isomers and is crucial for its biological activity. acs.orgacs.org The conversion of (-)-tryptophan to (-)-ajmalicine has been achieved in a 15-step synthesis, highlighting the stereochemical control required to form the C(15)–C(20) bond. rsc.org The protonation of the tertiary nitrogen atom in the ajmalicine structure gives rise to the ajmalicine(1+) cation, a form relevant in physiological and various experimental conditions. ebi.ac.uk
Table 1: Chemical Properties of Ajmalicine
| Property | Value |
| Molecular Formula | C₂₁H₂₄N₂O₃ |
| Molecular Weight | 352.43 g/mol numberanalytics.com |
| Melting Point | 252-254 °C numberanalytics.com |
| Optical Rotation [α]D²⁰ | -60° (c = 1, chloroform) numberanalytics.com |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and chloroform (B151607) numberanalytics.com |
Current Research Landscape and Emerging Areas for Ajmalicine(1+)
Contemporary research on ajmalicine(1+) and its parent compound is multifaceted. A significant area of investigation is the metabolic engineering of plants and cell cultures to enhance ajmalicine production. mdpi.comnih.govnih.govnih.gov This includes studies on the effects of elicitors and nutrient medium composition on alkaloid yield. nih.govfrontiersin.org Furthermore, research continues to explore the enzymatic pathways of ajmalicine biosynthesis, with a focus on identifying and characterizing key enzymes and their regulatory mechanisms. nih.govresearchgate.netmdpi.com There is also growing interest in the total synthesis of ajmalicine and its analogues, which allows for the creation of novel compounds with potentially enhanced or different biological activities. rsc.orgdiva-portal.org Recent studies have also focused on developing analytical methods for the detection and quantification of ajmalicine in biological samples. biorxiv.org
Table 2: Recent Research on Ajmalicine
| Research Focus | Key Findings |
| Metabolic Engineering | Overexpression of certain genes in the TIA pathway can increase ajmalicine production in Catharanthus roseus cell cultures. mdpi.com |
| Biosynthesis | Tryptophan decarboxylase (TDC) has been identified as a key enzyme in the ajmalicine biosynthesis pathway in Rauvolfia verticillata. nih.govresearchgate.net |
| Synthetic Chemistry | A stereodivergent strategy has been developed for the synthesis of various corynantheine (B231211) and ipecac alkaloids, including precursors to ajmalicine. diva-portal.org |
| Analytical Chemistry | A FRET-based nanosensor has been developed for the real-time monitoring of ajmalicine flux in living cells. mdpi.com |
Defining the Scope of Academic Inquiry into Ajmalicine(1+)
The academic inquiry into ajmalicine(1+) is primarily centered on its chemistry, biosynthesis, and potential applications in biotechnology and medicinal chemistry. The scope includes:
Natural Product Chemistry: Isolation, purification, and structural elucidation of ajmalicine and related alkaloids from various plant sources. nih.govebi.ac.uk
Biosynthesis and Metabolic Engineering: Understanding the genetic and enzymatic regulation of the ajmalicine biosynthetic pathway and manipulating it to increase yields in plant cell cultures. mdpi.comresearchgate.net
Organic Synthesis: Developing novel synthetic and chemo-enzymatic strategies for the total synthesis of ajmalicine and its stereoisomers. rsc.orgdiva-portal.orgacs.org
Biochemical and Pharmacological Research: Investigating the interactions of ajmalicine with biological targets to understand its mechanism of action, without focusing on therapeutic dosage or administration. ebi.ac.ukcaymanchem.com
The research expressly avoids clinical recommendations, dosage information, and detailed safety or adverse effect profiles, maintaining a strict focus on the fundamental scientific aspects of the compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H25N2O3+ |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/p+1/t12-,15-,16+,19-/m0/s1 |
InChI Key |
GRTOGORTSDXSFK-XJTZBENFSA-O |
Isomeric SMILES |
C[C@H]1[C@H]2C[NH+]3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |
Canonical SMILES |
CC1C2C[NH+]3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Ajmalicine
Precursor Pathways in Plant Secondary Metabolism
The journey to ajmalicine (B1678821) begins with the convergence of two major metabolic routes: the shikimate pathway, which provides the indole (B1671886) moiety, and the terpenoid pathway, which supplies the monoterpene unit.
Methylerythritol Phosphate (B84403) (MEP) Pathway for Terpenoid Moiety Elucidation
The terpenoid precursor of ajmalicine, secologanin (B1681713), is derived from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway . hep.com.cnwikipedia.orguniv-tours.fr This pathway, localized in the plastids, utilizes pyruvate (B1213749) and D-glyceraldehyde-3-phosphate as initial substrates. hep.com.cnwikipedia.orgpeerj.com Through a series of seven enzymatic reactions, the MEP pathway generates isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), the universal building blocks for all terpenoids. hep.com.cnresearchgate.net These C5 units are then used to synthesize the monoterpene secologanin. wikipedia.org The MEP pathway is a critical control point, with plant hormones like auxins and cytokinins influencing the expression of its genes and consequently, the production of the terpene moiety for TIA biosynthesis. phcogrev.com
Secologanin and Tryptamine (B22526) as Key Intermediates
The biosynthesis of ajmalicine hinges on the convergence of the two pathways described above, culminating in the production of tryptamine and secologanin . numberanalytics.comresearchgate.net These two molecules serve as the direct precursors for the formation of the central intermediate from which all monoterpenoid indole alkaloids are derived. researchgate.net Tryptamine provides the indole ring system, while secologanin, a secoiridoid monoterpene glucoside, contributes the terpenoid portion of the final alkaloid structure. researchgate.netnih.gov The availability of both tryptamine and secologanin is essential for the subsequent condensation reaction that marks the entry into the specific TIA biosynthetic pathway. pnas.org
Key Enzymatic Steps in Ajmalicine Biotransformation
Once the precursors are synthesized, a series of specific enzymatic reactions lead to the formation of ajmalicine. Two enzymes, in particular, play a central and indispensable role in the initial stages of this transformation.
Strictosidine (B192452) Synthase (STR) Activity and Regulation
The first committed step in the biosynthesis of ajmalicine and all other TIAs is the condensation of tryptamine and secologanin, a reaction catalyzed by the enzyme Strictosidine Synthase (STR) . numberanalytics.comnih.govcjnmcpu.com This Pictet-Spengler reaction stereoselectively forms 3-α(S)-strictosidine, the universal precursor for the vast array of monoterpenoid indole alkaloids. wikipedia.org
STR is a highly specific enzyme, and its activity is a crucial regulatory point in the TIA pathway. mdpi.comcjnmcpu.com Studies involving the silencing of the STR gene have demonstrated its significant role in controlling the flux towards ajmalicine biosynthesis. mdpi.com The expression of the STR gene is subject to complex regulation by various factors, including plant hormones. For instance, jasmonates have been shown to upregulate STR expression, while auxins can downregulate it. wikipedia.orgoup.com The enzyme itself is localized in the vacuole, where the acidic environment is conducive to the condensation reaction. ajol.info
Strictosidine β-Glucosidase (SGD) Functionality
Following the formation of strictosidine, the next critical step is its deglycosylation, a reaction catalyzed by Strictosidine β-Glucosidase (SGD) . numberanalytics.comnih.gov This enzyme hydrolyzes the glucose moiety from strictosidine, yielding a highly reactive and unstable aglycone. nih.govnih.gov This aglycone is the gateway to the diverse family of monoterpenoid indole alkaloids, as it can be rapidly converted into various intermediates, including cathenamine (B1202132), which is a direct precursor to ajmalicine. nih.govfrontiersin.orgrsc.org
SGD is located in the endoplasmic reticulum and its action is essential for the subsequent enzymatic steps leading to ajmalicine. nih.govgoogle.com The deglycosylation of strictosidine is a pivotal activation step, unleashing the reactivity of the molecule and allowing for the complex series of cyclizations and rearrangements that ultimately form the intricate structure of ajmalicine and related alkaloids. nih.gov The coordinated action of STR and SGD ensures the efficient channeling of precursors into the TIA biosynthetic pathway. nih.gov
Sarpagan Bridge Enzyme (SBE) and Related Cyclization/Aromatization Reactions
A pivotal step in the biosynthesis of sarpagan-type alkaloids, including the precursor to ajmaline (B190527), is the formation of the sarpagan bridge. This crucial cyclization is catalyzed by the Sarpagan Bridge Enzyme (SBE), a cytochrome P450 monooxygenase. researchgate.netnih.gov SBE facilitates the oxidative cyclization of 19E-geissoschizine, derived from strictosidine, to form polyneuridine (B1254981) aldehyde, a key intermediate in the sarpagan and ajmalan (B1240692) alkaloid pathways. unb.carsc.org This reaction involves the formation of a bond between C5 and C16 of the geissoschizine molecule. rsc.org
Interestingly, research has revealed that SBE possesses a dual catalytic function. Besides its cyclization activity, it can also catalyze the aromatization of tetrahydro-β-carboline alkaloids. nih.gov For instance, SBE can convert ajmalicine and its stereoisomer, tetrahydroalstonine (B1682762), into their corresponding aromatic β-carboline forms, serpentine (B99607) and alstonine, respectively. nih.gov This dual capability highlights the remarkable versatility of a single enzyme in directing metabolic flow towards different classes of alkaloids, depending on the substrate available. nih.gov The proposed mechanism suggests that SBE generates a dihydropyridinium intermediate which can then either undergo intramolecular cyclization or autoxidize to the aromatic β-carboline. nih.gov
Enzymes Downstream of Strictosidine in Ajmalicine Formation
The journey from strictosidine to ajmalicine involves a series of enzymatic transformations. Following the initial condensation of tryptamine and secologanin by Strictosidine Synthase (STR) to form strictosidine, the pathway proceeds as follows: unb.cagoogle.com
Strictosidine β-Glucosidase (SGD) : This enzyme is responsible for the deglycosylation of strictosidine, removing the glucose moiety to produce the highly reactive strictosidine aglycone. unb.cabiorxiv.org This step is considered an activation point for the downstream diversification of the MIA pathway. nsf.gov
Geissoschizine Synthase (GS) : This reductase acts on the unstable aglycone to produce 19E-geissoschizine. unb.ca
Cathenamine Reductase : Following the formation of cathenamine from the strictosidine aglycone, this enzyme catalyzes its reduction to yield ajmalicine. google.com
The pathway leading to ajmaline, a related alkaloid, shares early intermediates with ajmalicine and involves further enzymatic steps beyond polyneuridine aldehyde, including the actions of polyneuridine aldehyde esterase (PNAE) and vinorine (B1233521) synthase (VS). unb.ca
Genetic Regulation of Ajmalicine Biosynthesis in Medicinal Plants
The production of ajmalicine is tightly controlled at the genetic level, with a complex network of genes and transcription factors orchestrating the expression of the biosynthetic pathway.
Transcriptional Control of Pathway Genes (e.g., G10H, 10HGO, TDC, SLS, STR, SGD)
The expression of key genes in the ajmalicine biosynthetic pathway is a critical control point for its production. Studies have shown that the transcript levels of several genes are upregulated in response to various stimuli, such as elicitors like methyl jasmonate (MeJA). researchgate.net These genes encode enzymes that catalyze crucial steps in the pathway:
| Gene | Enzyme Name | Role in Pathway |
| G10H | Geraniol-10-Hydroxylase | An early enzyme in the terpenoid precursor branch. researchgate.net |
| 10HGO | 10-Hydroxygeraniol Oxidoreductase | Also involved in the early terpenoid pathway. frontiersin.org |
| TDC | Tryptophan Decarboxylase | Catalyzes the first committed step in the indole branch, converting tryptophan to tryptamine. researchgate.netresearchgate.net |
| SLS | Secologanin Synthase | Involved in the formation of secologanin, the terpenoid precursor. frontiersin.orgresearchgate.net |
| STR | Strictosidine Synthase | Catalyzes the condensation of tryptamine and secologanin to form strictosidine. mdpi.comresearchgate.netresearchgate.net |
| SGD | Strictosidine β-Glucosidase | Deglycosylates strictosidine, a key activation step. nsf.govresearchgate.netresearchgate.net |
Influence of Transcription Factors (e.g., ORCA3, ZCTs) on Alkaloid Accumulation
The coordinated expression of pathway genes is governed by a hierarchy of transcription factors (TFs). Among the most studied are the Octadecanoid-derivative Responsive Catharanthus AP2-domain (ORCA) proteins and the Zinc finger-C. roseus Transcription factors (ZCTs) .
ORCA3 : This AP2/ERF family transcription factor is a key positive regulator of MIA biosynthesis. nih.govmdpi.com Overexpression of ORCA3 has been shown to increase the transcript levels of several pathway genes, including AS, TDC, and STR, leading to enhanced accumulation of ajmalicine and other alkaloids. universiteitleiden.nlnih.gov
ZCTs (ZCT1, ZCT2, ZCT3) : These zinc finger proteins act as repressors, counteracting the positive regulation by ORCAs. universiteitleiden.nl They bind to the promoters of genes like STR and TDC, thereby downregulating their expression. universiteitleiden.nl
The interplay between these activating and repressing TFs creates a sophisticated regulatory network that fine-tunes alkaloid production in response to developmental and environmental cues. Other TFs like CrWRKY1 and CrMYC2 also play significant roles, with CrWRKY1 being a potential key factor in the root-specific accumulation of ajmalicine and serpentine. nih.govoup.com
Gene Silencing and Overexpression Studies for Pathway Elucidation
Genetic manipulation techniques have been instrumental in unraveling the complexities of the ajmalicine biosynthetic pathway.
Gene Silencing : Techniques like RNA-mediated gene silencing and virus-induced gene silencing (VIGS) have been used to knock down the expression of specific genes. mdpi.comnih.gov By observing the resulting changes in metabolite profiles, researchers can deduce the function of the silenced gene. For example, silencing six key TIA pathway genes (G10H, 10HGO, TDC, SLS, STR, and SDG) helped identify STR as a potential regulatory point in ajmalicine biosynthesis. mdpi.com Similarly, VIGS was crucial in identifying the gene for serpentine synthase by observing the accumulation of its substrate, ajmalicine, in silenced plants. nih.gov
Overexpression : Conversely, overexpressing specific genes can help identify rate-limiting steps and enhance the production of desired compounds. Overexpression of ORCA3 has been shown to boost ajmalicine levels. universiteitleiden.nl Co-overexpression of multiple genes, such as ORCA3 and G10H, can have a synergistic effect on alkaloid accumulation. nih.govoup.com
Metabolic Engineering Approaches for Enhanced Ajmalicine Production
The low abundance of ajmalicine in its natural sources has driven the development of metabolic engineering strategies to increase its production in both native plants and heterologous systems. mdpi.commdpi.com These approaches aim to overcome the limitations of traditional cultivation and extraction.
Metabolic engineering efforts focus on several key areas:
Overexpression of key biosynthetic genes : As demonstrated by the overexpression of ORCA3 and G10H, increasing the levels of crucial enzymes can boost alkaloid production. nih.gov
Co-expression of multiple genes : To avoid the creation of new bottlenecks, it is often necessary to overexpress several genes in the pathway simultaneously. mdpi.com
Engineering transcription factors : Manipulating the expression of regulatory TFs like ORCA3 can globally upregulate the entire pathway, leading to a more balanced increase in metabolic flux. oup.com
Heterologous production : A promising strategy involves transferring the entire biosynthetic pathway into a microbial host like Saccharomyces cerevisiae (baker's yeast). mdpi.com This allows for large-scale, controlled fermentation-based production. Significant progress has been made in this area, with one study reporting an ajmalicine titer of 61.4 mg/L in an engineered yeast strain through optimization of the iridoid pathway. mdpi.com
These metabolic engineering strategies, informed by a deep understanding of the biosynthetic pathway and its regulation, hold immense potential for the sustainable and cost-effective production of ajmalicine and other valuable plant-derived pharmaceuticals. mdpi.comscilit.comnih.gov
Strategies in Homologous Plant Systems (e.g., Catharanthus roseus hairy roots and cell suspension cultures)
Catharanthus roseus hairy root and cell suspension cultures are primary homologous systems for studying and producing ajmalicine. Hairy root cultures, induced by Agrobacterium rhizogenes, are known for their genetic stability and capacity to produce significant levels of bioactive compounds, including ajmalicine. pakbs.org These cultures can generate substantial biomass in hormone-free media, making them a reliable platform for secondary metabolite biosynthesis. pakbs.org
Cell suspension cultures of C. roseus also serve as a crucial model for investigating the hormonal regulation of ajmalicine production. thieme-connect.com For instance, the removal of the auxin 2,4-dichlorophenoxyacetic acid (2,4-D) is a prerequisite for initiating alkaloid accumulation, which can be further enhanced by the addition of cytokinins. thieme-connect.com Over-expression of genes like strictosidine synthase (STR) in hairy root cultures has been shown to double the accumulation of ajmalicine. researchgate.net Co-overexpression of genes from the methylerythritol phosphate (MEP) pathway, such as those encoding 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) and 2-C-methyl-D-erythritol 4-phosphate synthase (MECS), along with STR, leads to even higher yields, indicating an increased metabolic flux towards ajmalicine. researchgate.netebi.ac.uk
Heterologous Expression Systems for Pathway Reconstruction
To overcome the limitations of plant-based systems, researchers have turned to heterologous expression systems, such as yeast, for pathway reconstruction. The de novo production of strictosidine, a key precursor to ajmalicine, has been successfully achieved in yeast. mdpi.com This approach allows for the controlled expression of specific pathway genes and the potential for large-scale, industrial production of ajmalicine and other terpenoid indole alkaloids (TIAs).
Fluxomic Analysis for Rate-Limiting Step Identification
Metabolic flux analysis is a powerful tool for understanding the flow of metabolites through the complex TIA pathway and identifying rate-limiting steps. mdpi.comresearchgate.netnih.govglobalauthorid.com By using genetically encoded FRET-based nanosensors for ajmalicine (FLIP-Ajn), researchers can monitor ajmalicine levels in real-time within living cells. mdpi.comnih.gov
In one study, six key genes in the TIA pathway (G10H, 10HGO, TDC, SLS, STR, and SDG) were silenced in C. roseus cell suspension cultures. mdpi.com By observing the resulting changes in ajmalicine flux, it was determined that the gene encoding strictosidine synthase (STR) is the most significant regulatory gene in ajmalicine biosynthesis. mdpi.com The order of regulatory activity for the studied genes was found to be STR > TDC > G10H > SDG > 10HGO > SLS. mdpi.com This knowledge is crucial for metabolic engineering efforts aimed at enhancing ajmalicine production. mdpi.com
Elicitation and Environmental Factors Influencing Ajmalicine Accumulation
The production of ajmalicine can be significantly influenced by various external stimuli known as elicitors, as well as by optimizing culture conditions.
Impact of Abiotic Elicitors (e.g., Methyl Jasmonate, Silver Nanoparticles, Glucose, Abscisic Acid)
Abiotic elicitors, which are non-biological in origin, can trigger defense responses in plants and enhance the production of secondary metabolites. rhhz.netnih.govupf.edu
Methyl Jasmonate (MeJA): This signaling molecule is a potent elicitor of TIA biosynthesis. dergipark.org.trmdpi.comsemanticscholar.org Adding MeJA to C. roseus cell cultures has been shown to increase ajmalicine production; however, the timing and dosage are critical. rhhz.netdergipark.org.tr For example, in hairy root cultures of Rhazya stricta, a 1.5-fold increase in ajmalicine was observed with 50 µM MeJA after five days. mdpi.com In C. roseus hairy root cultures, jasmonic acid addition led to an 80% increase in the specific yield of ajmalicine. nih.gov
Silver Nanoparticles (SNPs): These have also been used to induce secondary metabolite production. ekb.eg
Glucose: The concentration of the carbon source is a limiting factor. Low glucose concentrations have been correlated with high ajmalicine production levels. mdpi.com However, in some culture systems like compact callus clusters, increasing sucrose (B13894) concentration has led to higher yields of ajmalicine. mdpi.com
Abscisic Acid (ABA): This plant hormone can stimulate ajmalicine production. researchgate.net Treatment of Rauvolfia verticillata hairy roots with ABA enhanced ajmalicine content by up-regulating the expression of genes in the MEP pathway. researchgate.net
Table 1: Effect of Abiotic Elicitors on Ajmalicine Production
| Elicitor | Plant/Culture System | Concentration | Effect on Ajmalicine Production | Reference |
|---|---|---|---|---|
| Methyl Jasmonate | Catharanthus roseus cell cultures | 10 or 100 µM | 300% increase | |
| Jasmonic Acid | Catharanthus roseus hairy roots | Not specified | 80% increase in specific yield | nih.gov |
| Methyl Jasmonate | Rhazya stricta hairy roots | 50 µM | 1.5-fold increase | mdpi.com |
| Abscisic Acid | Rauvolfia verticillata hairy roots | 20 µM | Significant increase | researchgate.net |
Role of Biotic Elicitors and Microbial Association (e.g., Arbuscular Mycorrhizal Fungi, Endophytes)
Biotic elicitors are substances of biological origin that can also stimulate secondary metabolite production. mdpi.comrhhz.net
Arbuscular Mycorrhizal Fungi (AMF): Symbiotic relationships with AMF can enhance nutrient uptake and have been reported to increase alkaloid production in root organ cultures. mdpi.commdpi.comresearchgate.net
Endophytes: These are microorganisms that live within plant tissues without causing disease. mdpi.com Endophytic fungi isolated from C. roseus have been shown to significantly promote alkaloid accumulation when their cell extracts are used as elicitors in cell suspension cultures. mdpi.com For instance, culture filtrates from fungi like Micromucoris isabellina caused a dramatic increase in ajmalicine biosynthesis in C. roseus cell suspensions, producing up to 400 µg/L, whereas untreated cells produced only trace amounts. mdpi.comnih.gov Similarly, cell cultures treated with extracts from Trichoderma viride showed a 3-fold increase in ajmalicine content. rhhz.netresearchgate.net
Table 2: Effect of Biotic Elicitors on Ajmalicine Production
| Elicitor Source | Plant/Culture System | Effect on Ajmalicine Production | Reference |
|---|---|---|---|
| Micromucoris isabellina filtrate | Catharanthus roseus cell suspension | Up to 400 µg/L produced | mdpi.comnih.gov |
| Trichoderma viride extract | Catharanthus roseus cell suspension | 3-fold increase | rhhz.netresearchgate.net |
| Aspergillus niger extract | Catharanthus roseus cell suspension | 2-fold increase | rhhz.net |
| Fusarium moniliforme extract | Catharanthus roseus cell suspension | 2-fold increase | rhhz.net |
Optimization of Plant Cell and Tissue Culture Conditions for Ajmalicine Yield
Optimizing culture conditions is fundamental to maximizing ajmalicine production. fao.org
Medium Composition: The choice of basal medium significantly impacts alkaloid production. fao.org For instance, Murashige and Skoog (MS) medium is often found to be suitable for serpentine production in C. roseus. fao.org Supplementing the medium with precursors like loganin (B1675030) and tryptamine can lead to a 6.4-fold increase in ajmalicine. mdpi.com
Cell Density: High cell inoculum density can lead to increased ajmalicine production. mdpi.commdpi.com
pH and Temperature: The pH of the culture medium and the incubation temperature are critical. An optimal temperature of 27.5 °C has been identified for ajmalicine production in C. roseus cell suspension cultures. mdpi.comresearchgate.net
Aeration: Proper aeration and dissolved oxygen levels are crucial for maintaining the synthesis of secondary metabolites. researchgate.net
By combining these strategies—utilizing optimized culture systems, applying metabolic engineering techniques, and employing effective elicitation methods—the yield of ajmalicine can be substantially improved.
Pharmacological and Biological Activities of Ajmalicine: Mechanistic Insights
Receptor Interactions and Modulation
Alpha-Adrenergic Receptor Antagonism (α1- and α2-Adrenergic Receptor Specificity)
Ajmalicine (B1678821), an indole (B1671886) alkaloid, demonstrates notable activity as an antagonist of alpha-adrenergic receptors. ebi.ac.uk Its mechanism of action involves binding to these receptors without activating them, which in turn blocks the effects of endogenous and exogenous alpha-adrenergic agonists. ebi.ac.uk This antagonistic activity is particularly relevant in the context of cardiovascular regulation.
Structurally similar to compounds like yohimbine (B192690) and rauwolscine, ajmalicine exhibits a preferential antagonism for α1-adrenergic receptors over α2-adrenergic receptors. wikipedia.orgmedchemexpress.com This selectivity is a key factor in its physiological effects. The blockade of α1-adrenoceptors is the primary mechanism behind its hypotensive (blood pressure-lowering) properties. wikipedia.orgmedchemexpress.com In contrast, compounds that primarily block α2-adrenoceptors can sometimes lead to an increase in blood pressure.
Studies in pithed rats have demonstrated that ajmalicine effectively reduces the pressor response induced by the α1-adrenergic agonist phenylephrine. caymanchem.com This provides direct evidence of its α1-antagonistic activity in a physiological setting. Furthermore, ajmalicine has been shown to antagonize the effects of noradrenaline at postsynaptic alpha-adrenoceptors. medchemexpress.com It also blocks the inhibitory effects of clonidine, an α2-adrenergic agonist. medchemexpress.com This dual antagonism, with a preference for α1 sites, characterizes its pharmacological profile. medchemexpress.com
Binding Affinity Studies at Adrenergic Receptors
Binding affinity studies have quantified the interaction of ajmalicine with various adrenergic receptor subtypes. These studies reveal a high affinity for several of these receptors, providing a molecular basis for its observed pharmacological effects.
The binding affinity of ajmalicine for the α1-adrenergic receptor has been reported to be 3.30 nM. wikipedia.org More detailed investigations have determined its affinity for different α2-adrenergic receptor subtypes, with Ki values of 8.2 nM for α2A, 14.5 nM for α2B, and 5.0 nM for α2C. caymanchem.comncats.io The Ki value for the α2D subtype was found to be 289 nM. caymanchem.com These values indicate a strong binding interaction, particularly with the α1, α2A, α2B, and α2C subtypes.
In comparative studies with other kratom alkaloids, ajmalicine, along with tetrahydroalstonine (B1682762), showed higher binding affinities for α2A, α2B, and α2C receptors, with Ki values in the submicromolar range (18–65 nM), as compared to tetracyclic kratom alkaloids which had Ki values in the micromolar range. nih.gov This suggests that the structural characteristics of ajmalicine are critical for its binding to these receptors. nih.gov
| Receptor Subtype | Binding Affinity (Ki) |
| α1-Adrenergic | 3.30 nM |
| α2A-Adrenergic | 8.2 nM |
| α2B-Adrenergic | 14.5 nM |
| α2C-Adrenergic | 5.0 nM |
| α2D-Adrenergic | 289 nM |
Investigations into Benzodiazepine (B76468) Receptor Ligand Interactions
While ajmalicine is primarily known for its adrenergic receptor activity, some research has explored its interaction with other receptor systems. Notably, its stereoisomer, mayumbine (B41145) (19-epi-ajmalicine), has been identified as a ligand for the benzodiazepine receptor. mpg.denih.govresearchgate.net Benzodiazepine receptors are allosteric modulatory sites on the GABA-A receptor complex, and ligands for these sites can have sedative, anxiolytic, and anticonvulsant effects. core.ac.uk
The distinct pharmacological activities of these two stereoisomers highlight the importance of stereochemistry in determining the biological targets of a molecule. researchgate.net While mayumbine interacts with benzodiazepine receptors, ajmalicine's primary pharmacological actions are attributed to its antagonism of adrenergic receptors. mpg.deresearchgate.net
Enzyme Inhibition Studies
Cytochrome P450 (CYP2D6) Enzyme Inhibition Mechanisms
Ajmalicine has been identified as a very potent inhibitor of Cytochrome P450 2D6 (CYP2D6), a crucial enzyme in the metabolism of numerous drugs. wikipedia.orgjst.go.jpcapes.gov.br The inhibition of CYP2D6 can lead to significant drug-drug interactions, altering the pharmacokinetic profiles of co-administered medications. nih.gov
In a study investigating the CYP2D6 inhibitory constituents of Catharanthus roseus, ajmalicine demonstrated very potent inhibitory activity with an IC50 value of 0.0023 µM. jst.go.jpcapes.gov.brnih.gov This indicates that a very low concentration of ajmalicine is required to inhibit 50% of the enzyme's activity.
Further mechanistic studies revealed that ajmalicine's inhibition of CYP2D6 is reversible and not mechanism-based. jst.go.jpcapes.gov.brebi.ac.uk This means that the inhibition is not time-dependent and does not involve an irreversible inactivation of the enzyme. jst.go.jpcapes.gov.br In contrast, another alkaloid, serpentine (B99607), was found to be a mechanism-based inhibitor of CYP2D6. jst.go.jpcapes.gov.br
| Compound | CYP2D6 Inhibition (IC50) | Inhibition Mechanism |
| Ajmalicine | 0.0023 µM | Reversible, Not mechanism-based |
| Serpentine | 3.51 µM | Mechanism-based, Irreversible |
Beta-site APP Cleaving Enzyme 1 (BACE-1) Inhibition in Neurodegenerative Models (In Vitro)
In the context of neurodegenerative diseases such as Alzheimer's, the enzyme Beta-site APP Cleaving Enzyme 1 (BACE-1) is a key therapeutic target. mdpi.com BACE-1 is involved in the production of amyloid-beta plaques, a hallmark of Alzheimer's disease. mdpi.com
In vitro studies have shown that ajmalicine can inhibit BACE-1 activity in a concentration-dependent manner. mdpi.comnih.govresearchgate.net In one study, ajmalicine demonstrated a maximum inhibition of BACE-1 activity of 69% at a concentration of 50 µM. mdpi.com This was found to be more potent than the inhibition by reserpine (B192253) at the same concentration (47%). mdpi.com This suggests that ajmalicine has the potential to act as a BACE-1 inhibitor, which could be relevant for the development of therapies for Alzheimer's disease. mdpi.comnih.govresearchgate.net
| Compound | Concentration | BACE-1 Inhibition |
| Ajmalicine | 25 µM | Statistically significant |
| 50 µM | 69% | |
| 100 µM | Statistically significant | |
| Reserpine | 50 µM | 47% |
Monoamine Oxidase-B (MAO-B) Inhibition in Neurodegenerative Models (In Vitro)
Ajmalicine has demonstrated notable inhibitory activity against monoamine oxidase-B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases like Alzheimer's disease. mdpi.comnih.gov In vitro studies have shown that ajmalicine can inhibit MAO-B in a concentration-dependent manner. nih.govnih.gov At a concentration of 10 µM, ajmalicine exhibited significant inhibition of the MAO-B enzyme, with a potency comparable to its companion alkaloid, reserpine. semanticscholar.org Specifically, ajmalicine and reserpine showed 83% and 82% inhibition, respectively, at this concentration. semanticscholar.org
The overactivity of MAO-B is linked to the generation of amyloid plaques, a hallmark of Alzheimer's disease, through the cleavage of the amyloid precursor protein. uniroma1.it By inhibiting MAO-B, ajmalicine may help to mitigate the production of neurotoxic substances and reduce oxidative stress, both of which contribute to neuronal damage. researchgate.net The potential of MAO-B inhibitors in the treatment of neurodegenerative disorders is an active area of research, with studies suggesting that they can offer neuroprotective effects. uniroma1.itnih.gov
Cholinesterase Inhibition Profiles (Acetylcholinesterase and Butyrylcholinesterase) (In Vitro)
Ajmalicine has been investigated for its ability to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine. The inhibition of these enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing symptoms of Alzheimer's disease. explorationpub.commdpi.com
In vitro assays have revealed that ajmalicine acts as a cholinesterase inhibitor, although it is less potent than its fellow Rauwolfia serpentina alkaloid, reserpine. mdpi.comnih.gov While reserpine is a potent dual cholinesterase inhibitor, ajmalicine also demonstrates inhibitory activity against both AChE and BChE in a concentration-dependent manner. mdpi.comnih.govnih.gov The inhibition of both AChE and BChE is considered beneficial, as BChE can compensate for AChE's activity in the brain, particularly in later stages of Alzheimer's disease. mdpi.com
Table 1: In Vitro Enzyme Inhibition by Ajmalicine
| Enzyme | Activity | Concentration | % Inhibition | Reference |
|---|---|---|---|---|
| MAO-B | Inhibition | 10 µM | 83% | semanticscholar.org |
| BACE-1 | Inhibition | 50 µM | 69% | mdpi.com |
| AChE | Inhibition | - | - | mdpi.comnih.gov |
| BChE | Inhibition | - | - | mdpi.comnih.govnih.gov |
| Aβ42 Aggregation | Inhibition | 44 µM | 56-57% | mdpi.comsemanticscholar.org |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Molecular Mechanisms of Action (In Vitro and In Silico)
Network Pharmacology Approaches for Target Identification and Pathway Analysis
Network pharmacology is a modern approach that integrates data from various sources to understand how a single compound can affect multiple targets within a biological system. ijirt.org This methodology has been applied to ajmalicine to explore its potential therapeutic mechanisms. ijirt.org By using databases such as SwissTargetPrediction, SEA, MalaCards, OMIM, and DisGeNET, researchers have identified potential gene and protein targets for ajmalicine. ijirt.org
These analyses have highlighted ajmalicine's interaction with α1-adrenergic receptors and the enzyme CYP2D6, which are relevant to its known antihypertensive effects, as well as its roles in vasodilation and improved cerebral circulation. ijirt.org Tools like STRING and Cytoscape have been used to construct protein-protein interaction networks and identify key pathways, while Reactome helps in understanding the disease pathways that ajmalicine may modulate. ijirt.org This integrative approach provides a broader understanding of ajmalicine's pharmacological profile beyond a single-target interaction. ijirt.org
Molecular Docking and Dynamics Simulations of Receptor-Ligand Interactions
Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a ligand, such as ajmalicine, and its receptor protein at the atomic level. nih.govnih.gov These in silico methods have been instrumental in understanding the binding of ajmalicine to various targets implicated in Alzheimer's disease. nih.gov
Molecular docking studies have indicated that ajmalicine can bind strongly to the catalytic sites of key enzymes like AChE, BChE, BACE-1, and MAO-B. mdpi.comnih.gov The stability of these interactions is suggested by low binding energies, which imply the formation of a stable protein-ligand complex. mdpi.com For instance, docking analysis revealed that ajmalicine's binding score with MAO-B was higher than that of reserpine. nih.gov Molecular dynamics simulations further validate these findings by showing the stability of the ligand-receptor complex over time. mdpi.comfrontiersin.org These computational approaches provide valuable insights into the specific amino acid residues involved in the binding and help to elucidate the inhibitory mechanism at a molecular level. mdpi.com
Anti-Amyloidogenic Potential (In Vitro Aggregation Studies)
A key pathological feature of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into plaques in the brain. nih.gov Compounds that can inhibit this aggregation process are of significant therapeutic interest. mdpi.com In vitro studies have demonstrated the anti-amyloidogenic potential of ajmalicine. mdpi.comnih.gov
Using the Thioflavin T (ThT) fluorescence assay, which detects the formation of Aβ fibrils, research has shown that ajmalicine can inhibit the aggregation of Aβ42 in a concentration-dependent manner. semanticscholar.org At a concentration of 44 µM, ajmalicine inhibited Aβ42 fibril formation by 56-57%. mdpi.comsemanticscholar.org Circular dichroism studies further confirmed these findings, showing that ajmalicine inhibits the formation of β-sheets, a key structural feature of aggregated Aβ. semanticscholar.org Molecular docking analysis suggests that ajmalicine may exert this effect by stacking between adjacent β-sheets, thereby preventing further oligomerization. nih.gov
Cellular Pathway Modulation Studies
Research into the cellular pathways modulated by ajmalicine is expanding, with studies exploring its effects on various cellular processes. In the context of cancer research, one study reported that ajmalicine promotes pyroptosis, a form of programmed cell death, in a liver cancer cell line by increasing the production of reactive oxygen species (ROS) and upregulating the expression of caspase 3 and GSDME-N. frontiersin.org
In the realm of its own biosynthesis, studies in Catharanthus roseus cell cultures have investigated how the terpenoid indole alkaloid (TIA) pathway, which produces ajmalicine, is regulated. mdpi.com The use of a nanosensor has allowed for real-time monitoring of ajmalicine levels in response to the silencing of key genes in this pathway, identifying the strictosidine (B192452) synthase (STR) gene as a potential regulatory point. mdpi.com Furthermore, elicitation with silver nanoparticles has been shown to upregulate genes in the ajmalicine biosynthetic pathway, leading to increased production of the compound. nih.govresearchgate.net These studies provide insights into how ajmalicine's own production is controlled at a cellular level and how it can, in turn, influence cellular pathways in other contexts.
Neuroprotective Effects in Cellular Models (e.g., PC12 cells)
Ajmalicine has demonstrated notable neuroprotective properties in cellular models, particularly in PC12 cells, which are derived from a pheochromocytoma of the rat adrenal medulla and serve as a valuable in vitro model for studying neuronal function and neuroprotection. nih.gov Research has shown that ajmalicine can protect these cells from toxicity induced by amyloid-beta (Aβ) peptides and oxidative stress, both of which are key pathological factors in Alzheimer's disease. nih.govnih.gov
In studies investigating its efficacy, ajmalicine exhibited significant protective activity against Aβ42-induced toxicity in PC12 cells. nih.gov When PC12 cells were exposed to Aβ42, a primary component of the amyloid plaques found in the brains of Alzheimer's patients, there was a concentration-dependent decrease in cell viability. nih.gov However, pre-treatment with ajmalicine was able to counteract this effect. nih.gov Specifically, at an equimolar concentration to Aβ42 (40 μM), ajmalicine provided a 67% protection against Aβ42-induced cytotoxicity. nih.gov
Furthermore, ajmalicine has shown protective effects against oxidative stress induced by hydrogen peroxide (H₂O₂). nih.govnih.gov Oxidative stress is a critical factor in neurodegenerative diseases, leading to cellular damage and death. nih.gov In PC12 cells, ajmalicine demonstrated a protective effect against H₂O₂-induced cytotoxicity. nih.govresearchgate.net This protective action is crucial as it suggests that ajmalicine may help mitigate the neuronal damage caused by oxidative insults.
The neuroprotective mechanisms of ajmalicine also appear to be linked to its anti-amyloidogenic potential. Studies have shown that ajmalicine can inhibit the aggregation of Aβ42 peptides, with an observed anti-aggregation activity of 56%. nih.govnih.gov By interfering with the formation of neurotoxic Aβ fibrils, ajmalicine may help to reduce the progression of amyloid-related pathology. nih.gov
| Cell Model | Toxin/Stressor | Key Findings | Reference |
| PC12 Cells | Amyloid-beta 42 (Aβ42) | Ajmalicine (40 μM) showed 67% protection against Aβ42-induced cytotoxicity. | nih.gov |
| PC12 Cells | Amyloid-beta 42 (Aβ42) | Showed 56% anti-aggregation activity against Aβ42. | nih.govnih.gov |
| PC12 Cells | Hydrogen Peroxide (H₂O₂) | Demonstrated significant protection against H₂O₂-induced cytotoxicity. | nih.govnih.govresearchgate.net |
Vascular Smooth Muscle Relaxation Mechanisms (In Vitro)
The vasodilatory effects of ajmalicine are attributed to its ability to induce relaxation of vascular smooth muscle. In vitro studies using isolated arterial preparations have provided insights into the mechanisms underlying this action. One of the primary mechanisms identified is the blockade of α1-adrenergic receptors. Ajmalicine acts as an antagonist at these receptors, which are involved in mediating vasoconstriction. By blocking these receptors, ajmalicine inhibits the contractile response of vascular smooth muscle to adrenergic stimuli, leading to vasodilation.
Research on fractions of Rauwolfia serpentina extract, which contains ajmalicine, has shown that fractions rich in ajmalicine exhibit relaxing activity on thoracic aorta muscles in vitro. researchgate.net This suggests a direct effect on the vascular smooth muscle. The relaxation of arterial vascular smooth muscle is a key factor in lowering blood pressure. medcraveonline.com
The mechanism of vasodilation often involves either endothelium-dependent or -independent pathways. researchgate.net While the specific reliance of ajmalicine on endothelium-derived relaxing factors like nitric oxide has been a subject of investigation, its direct action on smooth muscle cells is evident. The relaxation of vascular smooth muscle can be achieved through various mechanisms, including the modulation of intracellular calcium levels and interaction with adrenergic receptors. medcraveonline.comnih.govresearchgate.net
Impact on Cellular Signalling Cascades Related to its Pharmacological Profile
The pharmacological effects of ajmalicine are underpinned by its interaction with several key cellular signaling cascades. Its neuroprotective and vasodilatory actions are a consequence of its ability to modulate specific molecular targets and pathways.
In the context of its neuroprotective effects, ajmalicine has been shown to influence pathways related to cell survival and death. For instance, in cancer cell lines, ajmalicine has been reported to promote pyroptosis, a form of programmed cell death, by increasing the production of reactive oxygen species (ROS) and upregulating the expression of caspase 3 and GSDME-N. frontiersin.org While this was observed in cancer cells, the modulation of cell death pathways is also relevant to its neuroprotective role, where inhibiting apoptotic or necrotic pathways in neurons is beneficial.
A network pharmacology study of ajmalicine identified several potential target genes and pathways. ijirt.org This computational approach suggested that ajmalicine might influence pathways such as the regulation of gene expression by Hypoxia-inducible Factor (HIF) and signaling by Vascular Endothelial Growth Factor (VEGF). ijirt.org The VEGF signaling pathway is crucial for angiogenesis and endothelial cell function, which could be relevant to its effects on the vasculature. ijirt.org
Furthermore, the biosynthesis of ajmalicine itself in Catharanthus roseus cells is regulated by complex signaling involving plant hormones like cytokinins and gibberellins. nih.gov The regulation of its production is tied to the expression of genes in the monoterpenoid indole alkaloid (MIA) biosynthetic pathway. nih.gov Additionally, calcium signaling plays a crucial role. The biosynthesis of MIA, including ajmalicine, is modulated by distinct intracellular Ca²⁺-release mechanisms, suggesting the involvement of IP3- and cADPR-sensitive Ca²⁺ channels. oup.com This highlights the intricate signaling networks that not only govern the synthesis of ajmalicine but also hint at the types of cellular mechanisms it might influence. For example, its antihypertensive action is likely mediated in part by a reduction in peripheral resistance through the relaxation of vascular smooth muscle. medcraveonline.com
Synthetic and Semisynthetic Methodologies for Ajmalicine and Its Analogues
Total Synthesis Approaches
Total synthesis provides a powerful platform for the de novo construction of complex natural products from simple, commercially available starting materials. These approaches offer the flexibility to introduce structural modifications at various stages, facilitating the generation of diverse alkaloid analogues.
The retrosynthetic analysis of ajmalicine (B1678821) and the broader yohimban (B1201205) alkaloid family involves strategically disconnecting the complex pentacyclic framework into simpler, more manageable precursors. uclouvain.be A common strategy centers on the disconnection of the C-N and C-C bonds that form the tetracyclic or pentacyclic core.
A pivotal disconnection is often made at the C3-N4 bond, which can be formed via a Pictet-Spengler reaction or a related cyclization. This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, a biomimetic approach that mimics a key step in the natural biosynthesis of monoterpene indole (B1671886) alkaloids. researchgate.net Another key retrosynthetic approach involves the disconnection of the E-ring, often targeting the C15-C16 or C20-C21 bond. For instance, one synthesis of (–)-ajmalicine utilized an intramolecular Michael reaction as a key step to form the C(15)–C(20) bond with complete stereocontrol. rsc.org
More recent strategies have envisioned a central pentacyclic lactone as a common intermediate that can be accessed from simpler starting materials like N-acetoacetyl tryptamine and (E)-5-hydroxypent-2-enal through an organocatalytic reaction. acs.orgnih.gov This intermediate serves as a versatile branching point for the synthesis of ajmalicine and other related alkaloids. acs.orgnih.gov
Table 1: Key Retrosynthetic Disconnections for the Yohimban Core
| Disconnection Strategy | Key Reaction for Forward Synthesis | Precursors |
|---|---|---|
| Pictet-Spengler | Pictet-Spengler Cyclization | Tryptamine derivative, Secologanin (B1681713) or aldehyde equivalent |
| Intramolecular Michael Addition | Michael Reaction | Functionalized tryptamine with a Michael acceptor |
| Intramolecular Diels-Alder | Hetero-Diels-Alder Reaction | Diene and dienophile tethered to the indole core |
Achieving stereocontrol across the multiple chiral centers of ajmalicine (C3, C15, C19, and C20) is a central challenge in its total synthesis. Chemists have employed a variety of stereoselective reactions to address this.
Pictet-Spengler Reaction: This is one of the most fundamental reactions in indole alkaloid synthesis. The use of chiral catalysts or chiral auxiliaries can induce high levels of stereoselectivity, establishing the crucial C3 stereocenter. researchgate.net
Intramolecular Hetero-Diels-Alder Reaction: A stereo-controlled synthesis of (–)-ajmalicine has been developed using an intramolecular hetero-Diels-Alder reaction as the key step, starting from diethyl L-tartrate to set the stereochemistry. rsc.org
Intramolecular Michael Reaction: In one approach, the conversion of (–)-tryptophan into (–)-ajmalicine was achieved in 15 steps, with the key transformation being an intramolecular Michael reaction that formed the C(15)–C(20) bond with high stereocontrol. rsc.org
Organocatalysis: A highly diastereo- and enantioselective organocatalytic reaction between N-acetoacetyl tryptamine and (E)-5-hydroxypent-2-enal was used to construct a functionalized pentacyclic intermediate, which efficiently set multiple stereocenters early in the synthesis. acs.orgresearchgate.net
Reduction of Lactones/Esters: The final steps in many syntheses involve the selective reduction of ester or lactone functionalities to form the dihydropyran E-ring of ajmalicine. For example, the selective reduction of a pentacyclic lactone intermediate to a lactol, followed by dehydration, yielded (−)-ajmalicine. acs.org
A hallmark of an efficient synthetic strategy is its ability to be divergent, allowing for the synthesis of multiple related natural products from a common intermediate. This approach is not only elegant but also practical for creating libraries of compounds for biological screening. digitellinc.com
Key Chemical Transformations and Stereocontrol in Ajmalicine Synthesis
Chemo-Enzymatic Synthesis
Chemo-enzymatic synthesis leverages the high selectivity and efficiency of enzymes for specific transformations within a broader chemical synthesis framework. rsc.org This "best of both worlds" approach can simplify complex synthetic routes, reduce the need for protecting groups, and introduce chirality with high precision. nih.govresearchgate.net
The synthesis of indole alkaloids like ajmalicine is particularly well-suited to chemo-enzymatic methods because key biosynthetic enzymes are known and can be harnessed. nih.govmpg.de The central transformation in the biosynthesis of most monoterpene indole alkaloids is the Pictet-Spengler condensation of tryptamine with secologanin, catalyzed by the enzyme strictosidine (B192452) synthase (STR). whiterose.ac.uk
In a chemo-enzymatic approach, chemically synthesized tryptamine analogues can be combined with naturally sourced or recombinantly produced secologanin in the presence of STR. mpg.de This enzymatic step forms the C-C bond of the strictosidine core with absolute stereocontrol. whiterose.ac.uk The resulting strictosidine can then be converted through subsequent chemical steps into ajmalicine and other alkaloids. This integration avoids the challenges of stereoselectively creating the C3 center via purely chemical means and takes advantage of the enzyme's exquisite specificity. researchgate.net Research has shown that a concerted induction of several enzyme activities, including tryptophan decarboxylase (TDC), strictosidine synthase (SSS), and geraniol-10-hydroxylase (G10H), is essential for efficient ajmalicine formation in plant cell cultures. nih.gov
Biocatalysis refers to the use of natural catalysts, such as enzymes, to perform chemical transformations on organic compounds. rsc.org In the context of indole alkaloids, several types of enzymatic reactions are of significant interest. nih.govresearchgate.net
Pictet-Spenglerases: Strictosidine synthase (STR) is a prime example of a Pictet-Spenglerase enzyme. whiterose.ac.uk It catalyzes the key C-C bond formation between tryptamine and secologanin, introducing chirality and forming the foundational structure of hundreds of alkaloids. researchgate.netwhiterose.ac.uk The crystal structure of STR from Rauwolfia serpentina has been solved, providing insights into its catalytic mechanism, which involves a general acid catalyst (Glu309) to facilitate the reaction. whiterose.ac.uk
Oxidoreductases: Enzymes such as cytochrome P450s and dehydrogenases play crucial roles in the later, tailoring steps of alkaloid biosynthesis. biorxiv.org For example, tetrahydroalstonine (B1682762) synthase reduces the iminium form of cathenamine (B1202132), channeling metabolic flow toward the heteroyohimbine scaffold of ajmalicine. mpg.de Engineering these enzymes can expand their substrate scope, enabling the production of novel alkaloid derivatives. biorxiv.org
Hydrolases: Lipases are often used for the kinetic resolution of racemic intermediates in a chemical synthesis, providing access to enantiomerically pure building blocks. rsc.org For instance, a lipase (B570770) can be used to selectively acylate one enantiomer of an alcohol, allowing for the easy separation of the two enantiomers, which can then be carried forward in the synthesis of a target alkaloid. rsc.org
Table 2: Compound Names Mentioned
| Compound Name | Classification |
|---|---|
| Ajmalicine | Indole Alkaloid (Heteroyohimbine) |
| Mayumbine (B41145) | Indole Alkaloid (Heteroyohimbine) |
| Roxburghine C | Bisindole Alkaloid |
| Tryptamine | Indoleamine |
| Secologanin | Iridoid Monoterpene |
| Strictosidine | Monoterpene Indole Alkaloid |
| Tetrahydroalstonine | Indole Alkaloid (Heteroyohimbine) |
| Cathenamine | Indole Alkaloid Intermediate |
| (–)-tryptophan | Amino Acid |
| Diethyl L-tartrate | Chiral Building Block |
| N-acetoacetyl tryptamine | Synthetic Precursor |
Development of Novel Chemo-Enzymatic Routes
The integration of enzymatic transformations with classical chemical synthesis, known as chemo-enzymatic synthesis, offers powerful strategies for producing complex natural products like Ajmalicine(1+). These routes leverage the high selectivity of enzymes for specific steps, which can be difficult to achieve through purely chemical means.
Research has focused on utilizing enzymes from the monoterpenoid indole alkaloid (MIA) biosynthetic pathway. A pivotal enzyme is Strictosidine Synthase (STR), which catalyzes the Pictet-Spengler reaction between tryptamine and secologanin to form strictosidine, the universal precursor to most MIAs. whiterose.ac.uknih.gov By supplying tryptamine analogs to STR, researchers can generate novel strictosidine derivatives that can be further converted into Ajmalicine analogues through subsequent chemical or enzymatic steps. researchgate.net For instance, engineering the substrate scope of STR has been a key strategy to produce halogenated indole alkaloids. whiterose.ac.uk
Another approach involves the enzymatic hydrolysis of secologanin derivatives. In one study, the enzymatic hydrolysis of secologanin ethylene (B1197577) acetal (B89532) at pH 5.0 led to a stereoselective rearrangement of its aglycone. researchgate.netresearchgate.net This intermediate was then subjected to chemical steps—reductive amination with tryptamine and cyclisation—to afford 3-iso-ajmalicine, which could subsequently be chemically inverted to Ajmalicine. researchgate.netresearchgate.net
Furthermore, enzymes that act downstream of strictosidine are being explored. Tetrahydroalstonine synthase (THAS) and the more recently discovered heteroyohimbine synthase (HYS) are NADPH-dependent reductases that convert the strictosidine aglycone into various heteroyohimbine isomers. nih.govmpg.de While THAS primarily produces tetrahydroalstonine, HYS generates a mixture of Ajmalicine, tetrahydroalstonine, and 19-epi-ajmalicine. nih.govmpg.de These enzymes can be used to produce the core alkaloid structure, which can then be chemically modified. The discovery of a cytochrome P450 enzyme that catalyzes the oxidative rearrangement of the heteroyohimbine scaffold to spirooxindoles opens further possibilities for chemo-enzymatic diversification. frontiersin.org
| Enzyme/System | Precursor(s) | Key Transformation | Product(s) |
| Strictosidine Synthase (STR) | Tryptamine, Secologanin | Pictet-Spengler Reaction | Strictosidine |
| β-Glucosidase | Secologanin ethylene acetal | Hydrolysis & Rearrangement | Dihydropyran aldehyde intermediate |
| Heteroyohimbine Synthase (HYS) & NADPH | Strictosidine aglycone | Reductive Cyclization | Ajmalicine, Tetrahydroalstonine, 19-epi-Ajmalicine |
| Alstonine Synthase (AS) | Ajmalicine | Aromatization | Serpentine (B99607) |
Stereoselective Synthesis
The complex stereochemistry of Ajmalicine(1+), featuring multiple chiral centers, makes its synthesis a significant challenge. Consequently, the development of stereoselective methods to control the precise three-dimensional arrangement of the molecule has been a major focus of synthetic organic chemistry.
Diastereoselective and Enantioselective Methodologies
Achieving high levels of both diastereoselectivity and enantioselectivity is crucial for the efficient synthesis of (−)-Ajmalicine. A number of powerful methodologies have been developed to this end.
One prominent strategy involves a divergent enantioselective total synthesis that utilizes an organocatalytic reaction as the key step. acs.orgnih.govresearchgate.net This approach employs Franzén's organocatalytic reaction between N-acetoacetyl tryptamine and (E)-5-hydroxypent-2-enal, catalyzed by a Hayashi-Jørgensen-type catalyst. acs.orgnih.gov This reaction generates a key functionalized pentacyclic intermediate with exceptionally high diastereo- and enantioselectivity (dr >20:1, 97% ee). acs.org This intermediate serves as a versatile platform from which (−)-Ajmalicine and other stereoisomers can be divergently synthesized. nih.govresearchgate.net
The intramolecular Pictet-Spengler reaction is another critical transformation where stereocontrol is paramount. acs.orgnih.gov In the synthesis of related alkaloids, this reaction has been rendered highly diastereoselective (dr >20:1) through the use of trifluoroacetic acid to promote a one-pot N-Boc deprotection/cyclization cascade. acs.org
A highly diastereoselective intramolecular hetero-Diels-Alder reaction has also been employed to construct the cis-fused D/E ring system found in Ajmalicine's congeners. rsc.org This method controls the stereochemistry based on the configuration of the dienophile alkene, demonstrating how orbital symmetry rules can be harnessed for stereocontrol in alkaloid synthesis. rsc.org
| Reaction Type | Catalyst/Reagent | Key Substrates | Selectivity Achieved | Reference |
| Organocatalytic Michael/Acylation | Hayashi–Jørgensen catalyst (20 mol %) | N-acetoacetyl tryptamine, (E)-5-hydroxypent-2-enal | dr >20:1, 97% ee | acs.org |
| Intramolecular Pictet–Spengler | Trifluoroacetic acid | δ-ketoamide precursor | dr >20:1 | acs.org |
| Intramolecular Hetero-Diels-Alder | Thermal (reflux) | E-alkene tethered to a heterodiene | High Diastereoselectivity | rsc.org |
| Vinylogous Mannich Reaction | Ti(OiPr)4/(S)-BINOL complex | Triisopropylsilyloxyfuran, Aldimine | Up to 54% ee | capes.gov.br |
Chiral Pool Approaches and Asymmetric Catalysis in Ajmalicine Synthesis
Chiral Pool Synthesis
The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials, embedding chirality into the synthetic target from the outset. Several syntheses of Ajmalicine(1+) and its isomers have begun from such precursors.
Secologanin, a naturally occurring secoiridoid glycoside, is a common starting material. researchgate.netresearchgate.net Its inherent chirality is transferred through a series of transformations to establish the stereocenters of the final alkaloid. A short stereoselective synthesis of (−)-3-iso-ajmalicine, which is then inverted to (−)-Ajmalicine, originates from secologanin. researchgate.netresearchgate.net Another successful approach started from diethyl L-tartrate, using an intramolecular hetero-Diels-Alder reaction to establish the stereochemistry of the D/E ring system. rsc.org Additionally, a concise enantiospecific formal synthesis of Ajmalicine has been achieved starting from a chiral cyclopentanone (B42830) derivative easily obtained from (–)-carvone. rsc.orgresearchgate.netrsc.org
Asymmetric Catalysis
Asymmetric catalysis is a more modern and atom-economical approach where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. This strategy avoids the stoichiometric use of chiral auxiliaries. nih.gov
The enantioselective synthesis of (−)-Ajmalicine has been achieved using organocatalysis. acs.orgnih.gov Specifically, a prolinol-derived catalyst (Hayashi-Jørgensen catalyst) effectively controls the stereochemical outcome of the initial C-C bond-forming reaction. acs.org Other organocatalytic systems, such as those employing quinine-derived thiourea (B124793) catalysts, have been instrumental in asymmetric Pictet-Spengler reactions, a key C-ring forming strategy in alkaloid synthesis. oup.com Metal-based asymmetric catalysis has also been applied, for example, in the catalytic, asymmetric vinylogous Mannich reaction, where a chiral titanium-BINOL complex is used to add silyloxyfurans to aldimines, setting a key stereocenter for the construction of the heteroyohimboid framework. capes.gov.br
Synthesis of Specific Stereoisomers (e.g., 3-iso-Ajmalicine, 19-epi-Ajmalicine)
The methodologies developed for Ajmalicine(1+) synthesis are often flexible enough to allow for the targeted synthesis of its specific stereoisomers, which can exhibit distinct biological activities.
3-iso-Ajmalicine: This stereoisomer is often an intermediate in the synthesis of Ajmalicine itself. A notable chemo-enzymatic route begins with the enzymatic hydrolysis of secologanin ethylene acetal, which stereoselectively rearranges to an aldehyde. researchgate.netresearchgate.net Subsequent reductive amination with tryptamine and cyclization directly yields (−)-3-iso-ajmalicine. researchgate.netresearchgate.net This product can then be epimerized at the C3 position to furnish (−)-Ajmalicine. researchgate.net
19-epi-Ajmalicine ((+)-Mayumbine): This diastereomer is a frequent target in divergent synthetic strategies. A powerful approach uses a common pentacyclic lactone intermediate, which is prepared with high enantioselectivity via an organocatalytic reaction. acs.orgnih.govresearchgate.net This lactone can then be selectively elaborated into either (−)-Ajmalicine or (+)-19-epi-Ajmalicine, demonstrating a unified strategy for accessing these heteroyohimbine alkaloids. acs.orgnih.gov A formal synthesis has also been reported starting from a chiral derivative of (–)-carvone. rsc.orgresearchgate.net Another method involves the chemical transformation of demethylcorynanthein, which upon treatment with mercuric acetate (B1210297) followed by reduction with sodium borohydride, can yield both Ajmalicine and 19-epi-ajmalicine, which are then separated by chromatography. google.com
| Target Stereoisomer | Key Synthetic Strategy / Precursor | Reference(s) |
| (−)-3-iso-Ajmalicine | Chemo-enzymatic route from secologanin ethylene acetal | researchgate.netresearchgate.net |
| (+)-19-epi-Ajmalicine | Divergent synthesis from a common pentacyclic lactone intermediate | acs.orgnih.govresearchgate.net |
| (+)-19-epi-Ajmalicine | Formal synthesis from a chiral derivative of (–)-carvone | rsc.orgresearchgate.netrsc.org |
| (+)-19-epi-Ajmalicine | Chemical conversion from demethylcorynanthein | google.com |
| (−)-Tetrahydroalstonine | Stereo-controlled synthesis from diethyl L-tartrate via a common adduct | rsc.org |
Derivatization and Structure Activity Relationship Sar Research of Ajmalicine 1+
Synthesis of Ajmalicine (B1678821) Analogues and Stereoisomers for SAR Studies
The quest to understand and enhance the therapeutic potential of ajmalicine has led to the development of various synthetic strategies aimed at modifying its core structure. These efforts have focused on altering the yohimban (B1201205) skeleton, modifying the D and E rings, and introducing novel functional groups.
The yohimban skeleton is the fundamental framework of ajmalicine and related alkaloids. Researchers have explored various methods to construct and modify this pentacyclic system to generate a library of analogues for SAR studies. One approach involves the photochemical cyclization of enamides to build the yohimban ring system, providing a pathway to different stereoisomers like yohimban, epiyohimban, and alloyohimban. researchgate.net Another strategy employs a rhodium-catalyzed hydroformylation of a homoallylamine, which has been applied to the synthesis of yohimbane alkaloids. researchgate.net
A divergent enantioselective total synthesis of (−)-ajmalicine has been reported, which utilizes an organocatalytic reaction to create a functionalized pentacyclic intermediate. nih.gov This key intermediate serves as a versatile platform for accessing various heteroyohimbine alkaloids. nih.gov Furthermore, a convergent route has been described for the synthesis of racemic ajmalicine and its 19-epi-isomer from preformed D, E-ring moieties and tryptophyl bromide. researchgate.net These synthetic endeavors not only provide access to ajmalicine itself but also open avenues for creating structurally diverse analogues by intercepting and modifying synthetic intermediates.
Modifications of the D and E rings of the ajmalicine scaffold have been a key focus of SAR studies. The heteroyohimbine structure of ajmalicine, characterized by an oxygen atom in the E ring, distinguishes it from other yohimbine-related alkaloids. nih.gov Synthetic strategies have been developed to introduce heteroatoms other than oxygen into the E ring. nih.gov
One notable modification involves the synthesis of 16-fluoro-16-decarbomethoxyajmalicine. researchgate.net This was achieved by reacting an aldehyde intermediate with a Wittig-Horner reagent, methyl diethylphosphonofluoroacetate, to introduce a fluorine atom at the 16-position. researchgate.net This research highlights the potential for introducing novel functionalities into the E ring to probe their effects on biological activity. Additionally, the synthesis of ajmalicine analogues with a dihydrofuran unit has been reported, further expanding the chemical space of ring-E modified derivatives. researchgate.net
The nitrogen atoms within the ajmalicine structure present opportunities for derivatization, including the formation of N-oxides. The synthesis of fargesine, an indole (B1671886) alkaloid with a structural relationship to ajmalicine, involved the formation of an N-oxide as a key step. rsc.org This suggests that similar synthetic strategies could be applied to ajmalicine to generate its N-oxide analogues. The introduction of an N-oxide moiety can significantly alter the physicochemical properties of the parent molecule, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its receptor binding and enzyme inhibitory activities.
Preparation of Ring-D and Ring-E Modified Derivatives
Structural Modification for Biological Probing
The synthesis of a diverse range of ajmalicine analogues has enabled detailed investigations into the relationship between their chemical structures and biological activities. These studies have provided valuable insights into the key structural features required for receptor binding and enzyme inhibition.
Ajmalicine and its stereoisomers exhibit distinct binding affinities for various receptors, particularly adrenergic receptors. Ajmalicine acts as an α1-adrenergic receptor antagonist with preferential action over α2-adrenergic receptors. ebi.ac.ukwikipedia.org This selectivity is in contrast to its structurally related isomer yohimbine (B192690), which is a well-known α2-adrenergic antagonist. numberanalytics.com The stereochemistry of the yohimban skeleton plays a crucial role in determining this receptor selectivity.
Studies on raubasine (B4998273) stereoisomers, including tetrahydroalstonine (B1682762) and akuammigine (B127127), have shown that they competitively antagonize the effect of noradrenaline on postsynaptic α-adrenoceptors, with varying potencies. ebi.ac.uk For instance, raubasine (ajmalicine) displayed a pA2 value of 6.57, while tetrahydroalstonine and akuammigine had values of 4.56 and 4.68, respectively, indicating differences in their binding affinities. ebi.ac.uk The introduction of a carboxylic acid group into the tetrahydro-β-carboline system, a core component of the ajmalicine structure, has been shown to abolish affinity for the GABAA1 receptor's benzodiazepine (B76468) site. ijrrjournal.com Conversely, the substitution of an ester group at the same position can increase affinity. ijrrjournal.com
The inhibitory effects of ajmalicine and its analogues on various enzymes have been a significant area of research, particularly in the context of neurodegenerative diseases and drug metabolism.
Inhibition of Cholinesterases:
In the context of Alzheimer's disease, ajmalicine has been investigated as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In one study, ajmalicine demonstrated inhibitory potential against both AChE and BuChE with binding energies of -9.02 and -8.89 kcal/mole, respectively. researchgate.net However, other structurally related compounds showed even greater inhibitory activity. researchgate.net For instance, reserpine (B192253) was found to be a more potent dual cholinesterase inhibitor than ajmalicine, with IC50 values of 1.7 μM for AChE and 2.8 μM for BuChE. nih.govnih.govresearchgate.net An in-silico study identified two ajmalicine analogues, SN00288228 and SN00226692, with predicted binding energies of -9.88 kcal/mole against AChE and -9.54 kcal/mole against BuChE, respectively, suggesting they could be more potent inhibitors than ajmalicine itself. researchgate.net
Inhibition of Cytochrome P450 Enzymes:
Ajmalicine is a very potent inhibitor of the cytochrome P450 enzyme CYP2D6, which is responsible for the metabolism of numerous drugs. ebi.ac.ukwikipedia.org It exhibits an IC50 value of 0.0023 μM against this enzyme. ebi.ac.uk In contrast, its analogue serpentine (B99607) showed an IC50 value of 3.51 μM. ebi.ac.uk Further studies revealed that ajmalicine acts as a reversible inhibitor of CYP2D6, whereas serpentine is a mechanism-based inhibitor. ebi.ac.uk Both compounds showed weak or no inhibition against another important drug-metabolizing enzyme, CYP3A4. ebi.ac.uk
Inhibition of Other Enzymes:
Ajmalicine has also been shown to inhibit other enzymes, including β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) and monoamine oxidase-B (MAO-B) in a concentration-dependent manner. nih.govnih.govresearchgate.net Furthermore, in the context of Chagas disease, in-silico studies have shown that ajmalicine has a strong binding affinity for the cruzain enzyme of Trypanosoma cruzi, with a Gibbs free energy of binding (ΔG) of -9.59 Kcal.mol-1. rsdjournal.org This was more favorable than the standard drug benznidazole. rsdjournal.org
The following tables summarize the inhibitory activities of ajmalicine and its analogues against various enzymes:
| Compound | Target Enzyme | IC50 / Binding Energy | Reference |
| Ajmalicine | Acetylcholinesterase (AChE) | -9.02 kcal/mol (Binding Energy) | researchgate.net |
| Ajmalicine | Butyrylcholinesterase (BuChE) | -8.89 kcal/mol (Binding Energy) | researchgate.net |
| Reserpine | Acetylcholinesterase (AChE) | 1.7 µM | nih.govnih.govresearchgate.net |
| Reserpine | Butyrylcholinesterase (BuChE) | 2.8 µM | nih.govnih.govresearchgate.net |
| SN00288228 | Acetylcholinesterase (AChE) | -9.88 kcal/mol (Binding Energy) | researchgate.net |
| SN00226692 | Butyrylcholinesterase (BuChE) | -9.54 kcal/mol (Binding Energy) | researchgate.net |
| Ajmalicine | CYP2D6 | 0.0023 µM | ebi.ac.uk |
| Serpentine | CYP2D6 | 3.51 µM | ebi.ac.uk |
| Ajmalicine | Cruzain | -9.59 Kcal/mol (Binding Energy) | rsdjournal.org |
These findings underscore the importance of specific structural features in determining the enzyme inhibitory profile of ajmalicine and its derivatives. The data generated from these SAR studies provide a valuable foundation for the design of new, more potent, and selective enzyme inhibitors for various therapeutic applications.
Impact of Structural Changes on Receptor Binding Affinity
Computational Approaches to SAR Prediction
The exploration of the structure-activity relationships (SAR) of complex natural products like Ajmalicine(1+) has been significantly advanced by computational methods. These in silico techniques allow for the prediction of biological activity and the rational design of new derivatives, complementing experimental studies. researchgate.net By simulating interactions at a molecular level, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby saving time and resources. ijpsjournal.com Key computational approaches in this field include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activities. jocpr.com The fundamental principle of QSAR is that variations in the biological activity of a set of congeneric molecules are dependent on the changes in their molecular features. mdpi.com This approach is instrumental in predicting the activity of unsynthesized compounds and understanding which structural attributes are crucial for a desired biological effect. jocpr.commdpi.com
The process of developing a QSAR model involves several key steps:
Data Set Selection : A series of Ajmalicine(1+) analogs with experimentally determined biological activities (e.g., IC50 values) would be compiled. chemmethod.com
Descriptor Calculation : For each analog, a wide range of molecular descriptors are calculated using specialized software. nih.gov These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (like lipophilicity, polarizability), electronic properties (such as electronegativity), and topological features (related to molecular size and shape). jocpr.comchemmethod.com
Model Development : Statistical methods are employed to build a mathematical equation linking the descriptors to the biological activity. chemmethod.com Common techniques include Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and machine learning algorithms like Artificial Neural Networks (ANN). chemmethod.com
Model Validation : The predictive power and robustness of the developed model are rigorously tested using statistical validation techniques, such as cross-validation (e.g., leave-one-out) and external validation with a test set of molecules not used in the model's creation. chemmethod.comnih.gov
A validated QSAR model for Ajmalicine(1+) derivatives could provide critical insights into the SAR, highlighting, for instance, that increased lipophilicity in a specific region of the molecule enhances activity, while bulky substituents at another position are detrimental. This information guides the rational design of new, potentially more potent analogs.
Table 1: Example of a Data Set for a QSAR Study of Ajmalicine(1+) Analogues
This interactive table illustrates the type of data used in a QSAR study. It includes hypothetical Ajmalicine analogs, a selection of molecular descriptors, and their corresponding biological activity.
| Compound ID | Modification on Ajmalicine(1+) Core | LogP (Lipophilicity) | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Biological Activity (-logIC50) |
| AJM-01 | R = -H (Ajmalicine) | 3.1 | 352.43 | 55.8 | 5.2 |
| AJM-02 | R = -Cl (at C10) | 3.6 | 386.88 | 55.8 | 5.8 |
| AJM-03 | R = -OCH3 (at C10) | 2.9 | 382.46 | 65.0 | 5.4 |
| AJM-04 | R = -NO2 (at C10) | 3.0 | 397.43 | 101.6 | 4.9 |
| AJM-05 | R = -F (at C10) | 3.2 | 370.42 | 55.8 | 5.6 |
In Silico Docking and Ligand-Based Design for Novel Analogues
In silico molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov It is widely used to understand interaction patterns, estimate binding affinity, and screen virtual libraries of compounds for potential new drugs. nih.govmdpi.com The process involves placing the ligand (e.g., an Ajmalicine analog) into the binding site of a receptor and evaluating the stability of the resulting complex using a scoring function. nih.govresearchgate.net
Ligand-based drug design, on the other hand, is utilized when the three-dimensional structure of the target is unknown. ijpsjournal.com It relies on the knowledge of other molecules that bind to the biological target of interest to develop a pharmacophore model, which defines the essential structural features required for activity. mdpi.com
Research has employed molecular docking to investigate the binding of Ajmalicine to various protein targets. For example, one study investigated the interaction of Ajmalicine with 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGCR), a key enzyme in cholesterol synthesis. researchgate.net The results showed that Ajmalicine fits well within the enzyme's active site, forming multiple hydrogen bonds with key amino acid residues. researchgate.net Specifically, it formed eight hydrogen bonds with residues such as K691, T758, N771, V772, and G773. researchgate.net
Another study, through docking simulations, suggested a stable protein-ligand complex between Ajmalicine and Butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases. mdpi.com Such studies are crucial as they provide a molecular-level hypothesis for the observed biological activity of Ajmalicine.
The insights gained from these docking studies form a strong foundation for ligand-based design. By understanding the specific interactions—such as hydrogen bonds and hydrophobic contacts—that Ajmalicine(1+) forms with its target, medicinal chemists can design novel analogues. These new designs might incorporate modifications aimed at strengthening these interactions or forming new ones, with the goal of enhancing binding affinity and, consequently, biological potency. For example, a functional group could be added to an Ajmalicine derivative to form an additional hydrogen bond with a specific residue in the target's active site that was identified through docking.
Table 2: Summary of In Silico Docking Studies of Ajmalicine
This interactive table summarizes findings from molecular docking studies involving Ajmalicine and specific protein targets.
| Ligand | Protein Target | PDB ID | Docking Score (kcal/mol) | Interacting Residues in Active Site | Source |
| Ajmalicine | 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGCR) | 1HW9 | -112.42 | K691, T758, N771, V772, G773 | researchgate.net |
| Ajmalicine | Butyrylcholinesterase (BChE) | Not Specified | Not Specified | Forms a stable complex | mdpi.com |
Advanced Analytical Methodologies for Ajmalicine Research Applications
Chromatographic Techniques for Complex Mixture Analysis and Quantification
Chromatographic techniques are fundamental in the analysis of ajmalicine (B1678821), particularly for its separation and quantification within complex mixtures like plant extracts. These methods are crucial due to the presence of numerous structurally similar indole (B1671886) alkaloids, which can interfere with accurate measurement. numberanalytics.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of ajmalicine. numberanalytics.com Reversed-phase HPLC methods, often employing a C18 column, have been successfully developed to separate and quantify ajmalicine from other related alkaloids like reserpine (B192253) and ajmaline (B190527) in a single run. oup.com The use of a photodiode array (PDA) detector allows for the identification and quantification of these alkaloids based on their retention times and UV spectra. oup.comnih.gov For instance, one method achieved the separation of ajmalicine, tryptophan, tryptamine (B22526), and secologanin (B1681713) in 13 minutes. nih.gov Another HPLC-DAD method was developed for the simultaneous analysis of eight terpenoid indole alkaloids, including ajmalicine, and three of their precursors in Catharanthus roseus plant materials. universiteitleiden.nlresearchgate.net
Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, offers higher resolution, sensitivity, and speed compared to conventional HPLC. rjpharmacognosy.ir A UPLC-Q-TOF (quadrupole time-of-flight) mass spectrometry method was developed for the rapid and reliable detection of six major indole alkaloids, including ajmalicine, in Catharanthus roseus. This method allowed for the separation of the alkaloids in under 13 minutes with good resolution. nih.gov Similarly, a UHPLC-UV method was established for the simultaneous analysis of seven alkaloids, including ajmalicine, from Rauwolfia serpentina root samples, completing the separation within 8 minutes. nih.gov
| Technique | Column | Mobile Phase Components | Detection | Key Findings | Reference |
| HPLC-DAD | Reversed-phase C18 | Acetonitrile (B52724), Water, Formic Acid, Ammonium (B1175870) Acetate (B1210297) | DAD | Simultaneous analysis of 8 TIAs and 3 precursors in C. roseus. | universiteitleiden.nlresearchgate.net |
| RP-HPLC | RP-18e | Acetonitrile, Phosphate (B84403) buffer with glacial acetic acid | PDA | Separation and quantitation of ajmaline, ajmalicine, and reserpine. | oup.com |
| HPLC | Reversed-phase C18 | - | Photodiode array, Fluorescence | Separation of ajmalicine, tryptophan, tryptamine, and secologanin in 13 mins. | nih.gov |
| UPLC-Q-TOF | C18 | Acetonitrile, Water with formic acid and ammonium acetate | ESI-Q-TOF MS | Separation of 6 major indole alkaloids in C. roseus in under 13 minutes. | nih.gov |
| UHPLC-UV | Reversed-phase C18 | Water and acetonitrile with 0.05% formic acid | UV | Simultaneous analysis of 7 alkaloids in R. serpentina within 8 minutes. | nih.gov |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Quantification in Biological Matrices
Mass spectrometry (MS) is a powerful tool for the structural characterization and identification of ajmalicine. numberanalytics.com When coupled with chromatographic techniques, it provides a high degree of sensitivity and selectivity. Tandem mass spectrometry (MS/MS) is particularly valuable for confirming the structure of ajmalicine and for its quantification in complex biological matrices. researchgate.net
In MS/MS analysis, the precursor ion corresponding to ajmalicine is selected and fragmented to produce a characteristic pattern of product ions. researchgate.net For instance, in one study, the precursor to product ion transition for ajmalicine was observed at m/z 353 → 144 in positive ionization mode. researchgate.netresearchgate.net This specific transition can be used for highly selective quantification in multiple reaction monitoring (MRM) mode. researchgate.net The fragmentation of ajmalicine has been shown to involve cleavage of the C-ring. researchgate.net
The application of MS/MS has been demonstrated in various studies. For example, a UHPLC-ESI-QqQLIT-MS/MS method was developed and validated for the simultaneous quantification of several anticancer and antihypertensive alkaloids, including ajmalicine, from crude extracts of Catharanthus roseus. researchgate.net Another study utilized HPLC-ESI-QTOF-MS/MS to identify and characterize 47 bioactive monoterpene indole alkaloids, including ajmalicine, in various Rauwolfia species. researchgate.net The high sensitivity of these methods allows for the detection of ajmalicine even at very low concentrations. lcms.cz
Chromatographic Coupling Techniques (e.g., LC-MS/MS) for High-Throughput Analysis
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of LC with the high selectivity and sensitivity of MS/MS. chromatographytoday.comijsrtjournal.comijnrd.org This combination is ideal for high-throughput analysis of ajmalicine in complex samples, such as plant extracts and biological fluids. nih.gov
LC-MS/MS methods offer significant advantages, including faster analysis times, improved sample throughput, and the ability to simultaneously separate and quantify multiple compounds in a single run. chromatographytoday.comijsrtjournal.com These methods are highly robust and reliable for the determination of indole alkaloids like ajmalicine. nih.govmdpi.comdntb.gov.ua
Several studies have highlighted the utility of LC-MS/MS for ajmalicine research. For instance, a method was developed to screen and study the kinetics of ajmalicine and catharanthine (B190766) accumulation in Catharanthus roseus hairy roots. nih.gov This allowed for the determination of the relationship between biomass production and alkaloid accumulation over a 35-day culture cycle. nih.gov Another study presented a fast and reliable UHPLC-MS/MS-based method for screening selected pharmacologically significant indole alkaloids, including ajmalicine, in various plant tissues. mdpi.comdntb.gov.ua The high sensitivity of these methods enables the detection and quantification of ajmalicine at very low levels, making them suitable for a wide range of research applications. researchgate.net
Spectroscopic Techniques for Mechanistic Elucidation and Complex Mixture Analysis
Spectroscopic techniques play a vital role in elucidating the structure, conformation, and interactions of ajmalicine. These methods provide detailed information at the molecular level, complementing the data obtained from chromatographic analyses. numberanalytics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies and Metabolomics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for detailed structural analysis of molecules like ajmalicine. numberanalytics.comhep.com.cn It is particularly useful for conformational studies and in the field of metabolomics. researchgate.netnih.gov 1H-NMR is the most commonly used NMR technique in metabolomics due to its high sensitivity and the ubiquity of hydrogen atoms in metabolites. nih.govfrontiersin.org
In the context of ajmalicine research, 1H-NMR has been employed to study the therapeutic mechanisms of total alkaloids from Rauvolfia verticillata in hypertensive rat models. researchgate.netrsc.org Plasma samples were analyzed using 1H-NMR, and the metabolic data was extracted to identify biomarkers associated with hypertension. researchgate.netrsc.org Such metabolomics studies can provide insights into the metabolic pathways affected by ajmalicine and other alkaloids. researchgate.net Furthermore, NMR-based metabolomics has been used to confirm the accumulation of monomeric indole alkaloids, including ajmalicine, in genetically modified lines of Catharanthus roseus. hep.com.cn
| NMR Technique | Application in Ajmalicine Research | Key Findings | Reference |
| 1H-NMR | Metabolomics study of Rauvolfia verticillata alkaloids | Investigated the antihypertensive mechanism by analyzing plasma metabolic profiles in rats. | researchgate.netrsc.org |
| 1H-NMR | Metabolomics of Catharanthus roseus | Confirmed higher accumulation of ajmalicine and other alkaloids in transgenic plant lines. | hep.com.cn |
Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Changes in Bio-Interaction Studies
Circular Dichroism (CD) spectroscopy is a valuable technique for studying chiral molecules like ajmalicine and investigating their conformational changes, particularly upon interaction with biological macromolecules such as proteins. creative-proteomics.combiorxiv.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the secondary and tertiary structure of biomolecules. creative-proteomics.com
Binding of a ligand like ajmalicine to a protein can induce conformational changes in the protein, which can be detected as changes in the CD spectrum. creative-proteomics.com This makes CD spectroscopy a useful tool for studying protein-ligand interactions. creative-proteomics.comcreative-proteomics.com For instance, the binding of ajmalicine to Cytochrome P450 2D6 has been shown to elicit a closure of the protein's open structure. nih.gov This conformational change is crucial for the development of FRET-based nanosensors for real-time monitoring of ajmalicine in living cells. frontiersin.org
In a study investigating the multi-target-directed ligand potential of ajmalicine and reserpine for factors implicated in Alzheimer's disease, CD analysis was used alongside other techniques to study their anti-amyloidogenic potential. mdpi.com
Biosensors and Real-Time Monitoring Systems
Genetically encoded nanosensors based on Förster Resonance Energy Transfer (FRET) represent a cutting-edge technology for monitoring the real-time dynamics of metabolites within living cells non-invasively. nih.govmdpi.com This technology has been successfully applied to study the biosynthesis of ajmalicine. mdpi.comresearchgate.net
A specific FRET-based nanosensor, named FLIP-Ajn (Fluorescence Indicator Protein for Ajmalicine), was developed to analyze the metabolic flux of the ajmalicine biosynthesis pathway in Catharanthus roseus suspension cultures. mdpi.comresearchgate.net The design of this nanosensor involves sandwiching a ligand-binding protein, human Cytochrome P450-2D6, between a FRET pair of fluorescent proteins: Enhanced Cyan Fluorescent Protein (ECFP) as the donor and Venus (a yellow fluorescent protein) as the acceptor. mdpi.comresearchgate.net
The operational principle of FLIP-Ajn is based on a conformational change of the binding protein upon interaction with ajmalicine. This change brings the ECFP and Venus proteins closer, facilitating the non-radiative transfer of energy from the donor (ECFP), excited at 430 nm, to the acceptor (Venus). mdpi.com The resulting change in the ratio of acceptor to donor emission intensity corresponds to the intracellular ajmalicine concentration, allowing for high-resolution spatial and temporal measurements. mdpi.com
This powerful tool was used to investigate the impact of silencing key genes in the terpenoid indole alkaloid (TIA) pathway. By monitoring the real-time changes in ajmalicine levels in these genetically modified cell lines, researchers identified the gene encoding strictosidine (B192452) synthase (STR) as a likely regulatory control point in the alkaloid's flux. mdpi.comresearchgate.net The developed FLIP-Ajn nanosensor was reported to have a binding affinity (Kd) for ajmalicine of 582 μM. researchgate.net
Table 1: Characteristics of the FLIP-Ajn FRET-Based Nanosensor
| Component | Description | Reference |
| Nanosensor Name | FLIP-Ajn (Fluorescence Indicator Protein for Ajmalicine) | mdpi.comresearchgate.net |
| Sensing Domain | Human Cytochrome P450-2D6 (Ajmalicine-binding protein) | mdpi.comresearchgate.net |
| FRET Donor | ECFP (Enhanced Cyan Fluorescent Protein) | mdpi.com |
| FRET Acceptor | Venus (Yellow Fluorescent Protein) | mdpi.com |
| Analyte | Ajmalicine | mdpi.comresearchgate.net |
| Application | Real-time in vivo flux analysis in C. roseus cells | mdpi.comresearchgate.net |
| Affinity (Kd) | 582 μM | researchgate.net |
Electrochemical biosensors offer a sensitive, rapid, and cost-effective approach for the detection and quantification of specific analytes. imbg.org.uaoup.com An electrochemical method has been successfully developed for the determination of ajmalicine, providing a valuable tool for pharmaceutical analysis. researchgate.netresearchgate.net
The sensor design involves a glassy carbon electrode modified with gold nanoparticles (GCE/AuNPs). researchgate.net This modification enhances the electrode's sensitivity and performance. The quantitative determination of ajmalicine is achieved using differential pulse voltammetry. researchgate.net
The performance of this electrochemical biosensor was rigorously optimized and validated. It demonstrated a linear dynamic range for ajmalicine concentrations from 5 to 50 µM, with a low detection limit of 1.7 µM. researchgate.net The method also showed high precision, with a relative standard deviation (RSD) of 1.4% for repeatability and 2.5% for reproducibility. researchgate.net A significant advantage of this sensor is its selectivity; the presence of structurally similar alkaloids such as yohimbine (B192690) and reserpine was found to have a negligible effect on the measurement. researchgate.net The procedure was successfully applied to quantify ajmalicine in commercially available oral solutions, with results aligning with the content declared by the manufacturer. researchgate.net
Table 2: Performance Characteristics of an Electrochemical Biosensor for Ajmalicine
| Parameter | Value | Reference |
| Electrode | Glassy Carbon Electrode modified with Gold Nanoparticles (GCE/AuNPs) | researchgate.net |
| Technique | Differential Pulse Voltammetry | researchgate.net |
| Dynamic Range | 5 - 50 µM | researchgate.net |
| Detection Limit | 1.7 µM | researchgate.net |
| Repeatability (RSD) | 1.4% | researchgate.net |
| Reproducibility (RSD) | 2.5% | researchgate.net |
Fluorescent Resonance Energy Transfer (FRET)-Based Nanosensors for In Vivo Flux Analysis
Other Quantitative Analytical Methods in Research Contexts
Voltammetry encompasses a family of electroanalytical techniques where information about an analyte is derived by measuring the current as a function of an applied potential. youngin.com Techniques like cyclic voltammetry (CV) are particularly useful for characterizing the electrochemical behavior of a system, while methods such as differential pulse voltammetry (DPV) are well-suited for quantitative analysis. researchgate.netyoungin.comrsc.orgnih.gov
The electrochemical behavior of ajmalicine was characterized for the first time using cyclic voltammetry. researchgate.net The study was conducted using a glassy carbon electrode modified with gold nanoparticles (GCE/AuNPs) in a Britton-Robinson buffer solution. researchgate.net The results showed that ajmalicine produces a well-defined, irreversible oxidation peak at a potential of +0.8 V (versus an Ag/AgCl reference electrode). researchgate.net This distinct electrochemical signature allows for its identification and characterization. researchgate.nettec.mx
For quantification, differential pulse voltammetry was employed, a technique known for its high sensitivity and good resolution. researchgate.net This method proved effective for determining ajmalicine concentrations in various samples, including pharmaceutical products, demonstrating its practical utility. researchgate.net The negligible interference from other alkaloids like yohimbine and reserpine underscores the specificity of the voltammetric method in this application. researchgate.net
Radioligand displacement assays are a fundamental tool in pharmacology for determining the binding affinity of a compound for a specific receptor. creative-bioarray.comopenrepository.com These assays measure how effectively a test compound (an unlabeled ligand) competes with a radioactive ligand for binding to a receptor. creative-bioarray.com The data are used to calculate the inhibition constant (Ki), which indicates the affinity of the test compound for the receptor; a lower Ki value signifies a higher binding affinity. openrepository.com
This technique has been used to investigate the interaction of ajmalicine with neuronal receptors. fsu.edunih.gov A study using radioligand competition binding assays determined the affinity of ajmalicine at several serotonin (B10506) (5-HT) receptor subtypes. fsu.edu The results demonstrated that ajmalicine possesses a notable affinity for the human 5-HT1A receptor. fsu.edu
The binding affinity was quantified by its Ki value, which was determined to be 0.42 µM for the human 5-HT1A receptor's orthosteric binding site. fsu.edu This finding is significant as it characterizes a specific molecular interaction of ajmalicine within the central nervous system, providing a basis for understanding its pharmacological profile. fsu.edu
Table 3: Binding Affinity of Ajmalicine at the Human 5-HT1A Receptor
| Receptor Subtype | Assay Type | Radioligand | Test Compound | Binding Affinity (Ki) | Reference |
| Human 5-HT1A | Radioligand Competition Binding | [3H]8-OH-DPAT | Ajmalicine | 0.42 µM | fsu.edu |
Role of Ajmalicine in Plant Secondary Metabolism and Ecological Interactions
Occurrence and Distribution in Medicinal Plants
Ajmalicine (B1678821) is naturally present in a range of medicinal plants, where its accumulation follows distinct patterns depending on the species and the specific plant organ. wikipedia.orgebi.ac.uk It is particularly prominent in species belonging to the Apocynaceae and Rubiaceae families.
The concentration of Ajmalicine varies significantly among different plant species known to produce it.
Rauvolfia spp. : Several species of the Rauvolfia genus are well-known sources of Ajmalicine. wikipedia.orgebi.ac.uk In Rauvolfia serpentina, Ajmalicine is a key alkaloid, and its production can be enhanced through biotechnological methods. frontiersin.orgnih.gov For instance, callus cultures of R. serpentina elicited with cadmium chloride showed notable accumulation of Ajmalicine. nih.gov Studies on Rauvolfia tetraphylla have also confirmed the presence of Ajmalicine in its roots. phytojournal.com Pharmaceutical companies are estimated to extract thousands of kilograms of Ajmalicine annually from Rauvolfia or Catharanthus species for treating circulatory diseases. jvc.ac.in
Catharanthus roseus : The Madagascar periwinkle, Catharanthus roseus, is one of the most extensively studied plants for Ajmalicine production. wikipedia.orgebi.ac.uk The plant's roots are a primary source of this antihypertensive alkaloid. taylorandfrancis.comoup.com Research using hairy root cultures of C. roseus has demonstrated significant yields of Ajmalicine, with some lines reaching up to 3.8 mg/g dry weight (DW). tandfonline.comtandfonline.comtandfonline.com This species is a cornerstone for both research and commercial production of Ajmalicine. jvc.ac.in
Mitragyna speciosa : Commonly known as kratom, Mitragyna speciosa from the Rubiaceae family also contains Ajmalicine as one of its many indole (B1671886) alkaloids. wikipedia.orgebi.ac.ukresearchgate.net Chemical analysis of kratom leaves and commercial products has identified Ajmalicine, although its concentration can be lower compared to the principal alkaloids like mitragynine. nih.govresearchgate.net
Table 1: Species-Specific Accumulation of Ajmalicine
| Species | Plant Part/Culture Type | Reported Ajmalicine Concentration | Reference |
|---|---|---|---|
| Catharanthus roseus | Hairy Root Culture (LP10 line) | 3.8 mg/g DW | tandfonline.com |
| Catharanthus roseus | Hairy Root Culture (L54 line) | 1.4 - 1.5 mg/g DW | tandfonline.com |
| Rauvolfia serpentina | Leaf-derived Callus (elicited) | 0.131 mg/g DW | nih.gov |
Within a single plant, Ajmalicine is not uniformly distributed. Its accumulation is often sequestered in specific organs, a phenomenon known as organ-specific compartmentation. oup.com
In Catharanthus roseus, the highest levels of Ajmalicine are typically found in the roots. oup.compakbs.orguniversiteitleiden.nl While it can be detected in other parts like leaves and flowers, the concentration in roots is generally superior. universiteitleiden.nluniversiteitleiden.nl Specifically, in C. roseus, roots accumulate Ajmalicine and its derivative, serpentine (B99607), whereas the aerial parts, particularly the leaves, are the site for the synthesis of dimeric alkaloids like vinblastine (B1199706) and vincristine. oup.comuniversiteitleiden.nl
For Rauvolfia species, the root and its bark are the primary sites for Ajmalicine accumulation. ebi.ac.ukfrontiersin.orgnih.gov Analysis of Rauvolfia tetraphylla confirmed that out of various plant parts, the roots contained the most comprehensive profile of alkaloids, including Ajmalicine. phytojournal.com
In Rauvolfia verticillata, the highest content of Ajmalicine was observed in hairy roots (0.249 mg/g DW), followed by the bark (0.161 mg/g DW) and young leaves (0.130 mg/g DW), with the lowest amount in the roots proper (0.014 mg/g DW). ebi.ac.uk
Table 2: Organ-Specific Distribution of Ajmalicine in Catharanthus roseus
| Plant Organ | Accumulation Status | Notes | Reference |
|---|---|---|---|
| Roots | Highest | Primary site of accumulation. | pakbs.org, universiteitleiden.nl, oup.com |
| Leaves | Present | Higher levels in upper leaves compared to lower leaves. | pakbs.org, universiteitleiden.nl |
| Flowers | Present | Accumulation can be enhanced by elicitors. | pakbs.org, universiteitleiden.nl |
Species-Specific Accumulation Patterns (e.g., Rauvolfia spp., Catharanthus roseus, Mitragyna speciosa)
Factors Influencing In Planta Accumulation
The production of Ajmalicine is a dynamic process, heavily influenced by the plant's developmental stage, environmental conditions, and external stressors. mdpi.com
Ajmalicine accumulation is closely linked to the plant's growth and development. In hairy root cultures of C. roseus, maximum alkaloid production often coincides with the late exponential growth phase. tandfonline.comtandfonline.comtandfonline.com The transition from a growth-oriented metabolism to a maintenance-oriented one appears to be a critical period for alkaloid accumulation. nih.gov
The developmental stage of the whole plant also plays a crucial role. In C. roseus, the levels of Ajmalicine in the roots and upper leaves were found to be higher before the plant began flowering compared to during the flowering stage. pakbs.orguniversiteitleiden.nl Furthermore, environmental factors such as light can significantly impact alkaloid profiles. Light exposure was observed to trigger a switch from Ajmalicine accumulation to the accumulation of its oxidized derivative, serpentine. nih.gov
Mineral nutrition is a key determinant of secondary metabolite production, including Ajmalicine. scielo.br As alkaloids are nitrogen-containing compounds, nitrogen availability is particularly critical. researchgate.net In C. roseus, nitrogen fertilization has been shown to promote increases in root alkaloid content. redalyc.org Conversely, nitrogen deficiency can significantly reduce Ajmalicine concentration. researchgate.netredalyc.org
Other nutrients also play a role. A study on C. roseus revealed the following effects of nutrient deficiencies on Ajmalicine concentration in the roots compared to a complete nutrient treatment researchgate.net:
Potassium (K) deficiency : Increased Ajmalicine by 19%.
Nitrogen (N) deficiency : Reduced Ajmalicine by 55%.
Phosphorus (P) deficiency : Reduced Ajmalicine by 33%.
Magnesium (Mg) deficiency : Reduced Ajmalicine by 22%.
Sulfur (S) deficiency : Reduced Ajmalicine by 26%.
Calcium (Ca) and Boron (B) deficiencies : No significant effect.
Symbiotic relationships, such as those with arbuscular mycorrhizal fungi (AMF), can also influence Ajmalicine production by enhancing the plant's nutrient uptake, particularly of phosphorus. scielo.brredalyc.orgscielo.br
Plants often ramp up the production of secondary metabolites as a defense mechanism against various biotic and abiotic stresses. nih.govresearchgate.net
Pathogen Attack and Elicitation : The response to pathogens can be simulated using elicitors, which are molecules that trigger a defense response. Jasmonic acid (JA) and its derivative, methyl jasmonate (MeJA), are well-known elicitors that mimic the effect of herbivory or pathogen attack. mdpi.com In C. roseus, treatment with JA significantly increased Ajmalicine levels in both roots and leaves. pakbs.orguniversiteitleiden.nl In hairy root cultures of Rhazya stricta, MeJA elicitation also led to an increase in Ajmalicine accumulation. mdpi.com Other elicitors, such as yeast extract and cadmium chloride (a heavy metal stressor), have also been successfully used to boost Ajmalicine yields in C. roseus and R. serpentina cultures, respectively. nih.govnih.gov
UV Irradiation : Exposure to ultraviolet (UV) radiation is an environmental stress that can induce the synthesis of protective secondary metabolites. mdpi.comfrontiersin.org Studies have shown that UV-B radiation can enhance the production of terpenoid indole alkaloids in Catharanthus species. mdpi.com
Mechanical Wounding : Physical damage to plant tissues can initiate a defensive response that includes the production of secondary metabolites. tandfonline.com In C. roseus seedlings, mechanical wounding of the roots led to an increase in terpenoid indole alkaloids, primarily in the roots, indicating a local response. tandfonline.com
Salinity Stress : High soil salinity is another abiotic stress that can alter plant metabolism. In two varieties of C. roseus, treatment with sodium chloride (NaCl) led to a significant increase in the root alkaloid Ajmalicine. Similarly, in hairy root cultures of Rauwolfia serpentina, NaCl treatment enhanced Ajmalicine accumulation by up to 14.8-fold. researchgate.net
Table 3: Effect of Stress Elicitors on Ajmalicine Accumulation
| Plant/Culture | Elicitor/Stress | Effect on Ajmalicine | Reference |
|---|---|---|---|
| Catharanthus roseus (plant) | Jasmonic Acid (JA) | Up to 77% increase in roots | pakbs.org |
| Rauvolfia serpentina (hairy roots) | Sodium Chloride (NaCl) | Up to 14.8-fold increase | researchgate.net |
| Rauvolfia serpentina (callus) | Cadmium Chloride (CdCl₂) | Increased accumulation to 0.131 mg/g DW | nih.gov |
| Rhazya stricta (hairy roots) | Methyl Jasmonate (MeJA) | 1.3- to 1.5-fold increase | mdpi.com |
Nutrient Availability and Mineral Nutrition
Cross-Talk with Primary Metabolism
The synthesis of complex secondary metabolites like ajmalicine is not an isolated process. It is fundamentally dependent on the building blocks and energy supplied by primary metabolism. The allocation of essential resources such as carbon and nitrogen is a critical regulatory point that dictates the flow of metabolites into the alkaloid biosynthesis pathway.
Regulation of Carbon and Nitrogen Flux Towards Alkaloid Biosynthesis
The production of ajmalicine is a metabolically expensive endeavor for the plant, requiring a significant commitment of carbon and nitrogen resources. The biosynthesis of terpenoid indole alkaloids (TIAs), including ajmalicine, begins with the convergence of two major primary metabolic pathways: the shikimate pathway, which produces tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, which provides the terpene moiety. universiteitleiden.nlresearchgate.net
The shikimate pathway is responsible for producing the aromatic amino acid tryptophan, which serves as the indole precursor for ajmalicine. universiteitleiden.nlebi.ac.uk The enzyme tryptophan decarboxylase (TDC) then converts tryptophan to tryptamine (B22526), a crucial step in committing the indole unit to alkaloid synthesis. ebi.ac.uk The availability of tryptophan is a key factor, and studies have shown that feeding tryptophan to plant cultures can influence the metabolic flux towards indole alkaloids. cabidigitallibrary.org
The terpene component of ajmalicine originates from the MEP pathway, which synthesizes isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). universiteitleiden.nl These five-carbon units are then used to form the monoterpenoid precursor, secologanin (B1681713). Research has demonstrated that engineering the MEP pathway by overexpressing genes like DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase) or MECS (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase) can significantly enhance ajmalicine biosynthesis. ebi.ac.uknih.gov This indicates that the flux of metabolites through the MEP pathway is a key regulatory point for ajmalicine production. nih.gov
Nitrogen is another critical element, being a core component of the alkaloid structure. Studies have shown that nitrogen fertilization can significantly impact the accumulation of alkaloids in C. roseus. redalyc.org Increased nitrogen availability can lead to higher concentrations of ajmalicine in the roots, highlighting the direct link between nutrient uptake and secondary metabolite production. redalyc.org The form of nitrogen supplied can also influence alkaloid production, with different nitrogen sources affecting biomass and alkaloid yield in cell cultures. cabidigitallibrary.org
The allocation of carbon and nitrogen is a tightly regulated process, influenced by developmental cues and environmental signals. The plant must balance the needs of growth and development with the production of defense compounds like ajmalicine. This intricate balance ensures that resources are directed towards alkaloid biosynthesis when needed, for example, in response to herbivory or pathogen attack.
Interplay with Photosynthesis and Growth Processes
The relationship between photosynthesis, the primary engine of plant growth, and the production of secondary metabolites like ajmalicine is complex. Photosynthesis provides the carbon skeletons and the energy (in the form of ATP and NADPH) required for the synthesis of all plant compounds, including alkaloids. emanresearch.org Therefore, a plant's photosynthetic capacity can directly influence its ability to produce ajmalicine.
Research has shown that factors affecting photosynthesis can also impact alkaloid accumulation. For instance, the application of plant growth regulators like paclobutrazol (B33190) has been found to increase the net photosynthetic rate in C. roseus. researchgate.net This enhancement in photosynthesis was correlated with a significant increase in ajmalicine content in the roots, suggesting a direct link between photosynthetic efficiency and alkaloid production. researchgate.net The improved photosynthetic activity likely leads to a greater availability of precursors for the TIA pathway.
However, the relationship is not always linear. There is often a trade-off between growth and defense. Under optimal conditions, a plant may prioritize biomass accumulation (growth). When faced with stress, such as nutrient limitation or attack by herbivores, the plant may shift its resources from growth towards the production of defense compounds like ajmalicine. This is a classic example of the growth-defense trade-off hypothesis.
The interplay is further modulated by plant hormones. For example, auxins, which are key regulators of plant growth and development, have been shown to influence TIA accumulation. pnas.org Studies on C. roseus cell cultures revealed that auxins could enhance the accumulation of some TIAs while repressing others, such as ajmalicine. pnas.org This differential regulation highlights the complex signaling networks that control the allocation of resources between primary and secondary metabolism. Gibberellins, another class of growth-promoting hormones, have also been shown to antagonize the biosynthesis of ajmalicine. nih.gov
Endophyte-Mediated Production Enhancement
Endophytes, microorganisms that reside within plant tissues without causing any apparent harm, have emerged as key players in regulating plant secondary metabolism. pphouse.orgnih.gov These microbial partners can significantly influence the host plant's physiology, including the production of valuable alkaloids like ajmalicine.
Influence of Plant Endophytes on Alkaloid Content
A growing body of research demonstrates that inoculation of plants with specific endophytic fungi and bacteria can lead to a significant increase in the in-planta content of ajmalicine. researchgate.netresearchgate.net Studies on Catharanthus roseus have identified several endophytic strains capable of enhancing the production of root alkaloids.
For example, inoculation with the endophytic fungus Aspergillus japonicus (strain CATDRF2) and the bacterium Pseudomonas sp. (strain CATDS5) resulted in a substantial increase in ajmalicine content, ranging from 123.4% to 203.8% in the C. roseus cultivar Prabal. researchgate.netnih.gov Similarly, other studies have reported that endophytic bacteria like Micrococcus sp. and Staphylococcus sciuri can boost the production of ajmalicine in the roots of C. roseus. researchgate.net
The enhancement of alkaloid production is not limited to a single endophyte species. Different endophytic strains can have varying effects on the alkaloid profile of the host plant. For instance, while some endophytes specifically enhance ajmalicine levels, others, like Curvularia sp. (CATDLF5) and Choanephora infundibulifera (CATDLF6), have been shown to increase the content of another root alkaloid, serpentine. researchgate.netnih.gov This suggests a degree of specificity in the plant-endophyte interaction and its impact on the TIA pathway.
**Table 1: Influence of Endophytic Strains on Ajmalicine Content in *Catharanthus roseus***
| Endophytic Strain | Type | Host Plant Cultivar | Percentage Increase in Ajmalicine Content | Reference |
|---|---|---|---|---|
| Aspergillus japonicus (CATDRF2) | Fungus | Prabal | 123.4 - 203.8% | researchgate.net, nih.gov |
| Pseudomonas sp. (CATDS5) | Bacterium | Prabal | 123.4 - 203.8% | researchgate.net, nih.gov |
| Micrococcus sp. | Bacterium | Not specified | Significant increase | researchgate.net |
| Staphylococcus sciuri | Bacterium | Not specified | Significant increase | researchgate.net |
Mechanisms of Endophyte-Plant Interaction in Secondary Metabolite Regulation
The mechanisms through which endophytes enhance ajmalicine production are multifaceted and involve a complex interplay between the microbe and the host plant. nih.govfrontiersin.org One of the key mechanisms is the modulation of the expression of genes involved in the terpenoid indole alkaloid (TIA) biosynthetic pathway. researchgate.netnih.gov
Studies have shown that inoculation with beneficial endophytes leads to the upregulation of key structural genes in the TIA pathway, such as geraniol (B1671447) 10-hydroxylase (G10H), tryptophan decarboxylase (TDC), and strictosidine (B192452) synthase (STR). researchgate.netnih.gov These enzymes catalyze critical steps in the formation of strictosidine, the central precursor for all TIAs, including ajmalicine. genome.jp
Furthermore, endophytes can influence the expression of regulatory genes that control the TIA pathway. For example, the upregulation of transcriptional activators like ORCA3 (Octadecanoid-derivative Responsive Catharanthus AP2/ERF domain) has been observed in endophyte-inoculated plants. researchgate.netresearchgate.net Conversely, the downregulation of transcriptional repressors, such as the ZCT family of zinc finger proteins, has also been noted. researchgate.netnih.gov This coordinated regulation of both structural and regulatory genes effectively boosts the metabolic flux towards the synthesis of ajmalicine and other alkaloids.
Endophytes can also produce their own bioactive molecules that act as elicitors, triggering a defense response in the host plant that includes the increased production of secondary metabolites. frontiersin.org These elicitors can be components of the fungal cell wall or secreted molecules that are recognized by plant cell receptors, initiating a signaling cascade that leads to the activation of defense-related genes, including those in the TIA pathway. nih.gov
The symbiotic relationship also involves the exchange of nutrients and signaling molecules. nih.gov Endophytes can improve nutrient acquisition for the host plant, for instance, by solubilizing phosphate or fixing nitrogen, which in turn can support the resource-intensive process of alkaloid biosynthesis. researchgate.net They can also produce phytohormones that modulate plant growth and development, indirectly influencing the production of secondary metabolites. frontiersin.org
In essence, the interaction between the plant and its endophytic partners is a finely tuned symbiotic relationship that can be harnessed to enhance the production of medicinally important compounds like ajmalicine. Understanding these intricate mechanisms opens up new avenues for the sustainable production of plant-derived pharmaceuticals.
Future Research Directions and Translational Perspectives for Ajmalicine 1+
Elucidation of Uncharted Biosynthetic Steps and Novel Enzymes
The biosynthetic pathway of ajmalicine (B1678821), a member of the terpenoid indole (B1671886) alkaloid (TIA) family, is a complex process involving numerous enzymatic steps. numberanalytics.com Although significant progress has been made in identifying key enzymes like tryptophan decarboxylase (TDC), strictosidine (B192452) synthase (STR), and strictosidine β-glucosidase (SGD), several steps in the pathway remain uncharted. mdpi.comnumberanalytics.com Future research will be critical in identifying and characterizing the enzymes responsible for the conversion of strictosidine into ajmalicine and its related isomers. mit.eduebi.ac.uk
A crucial area of investigation is the identification of the reductases that produce ajmalicine and its isomer, isositsirikine (B207786), which are currently unknown. mit.edu The discovery of these novel enzymes would not only complete our understanding of the biosynthetic pathway but also provide new tools for metabolic engineering and the production of ajmalicine analogs with potentially improved therapeutic properties. mit.edu Furthermore, while the early steps involving the conversion of tryptophan to tryptamine (B22526) and its condensation with secologanin (B1681713) to form strictosidine are relatively well-understood, the subsequent transformations leading to the diverse array of indole alkaloids, including ajmalicine, are less clear. numberanalytics.comresearchgate.net
Recent studies have highlighted the potential of discovering novel enzyme complexes involved in TIA biosynthesis. For instance, research on Mitragyna speciosa has identified functional enzyme complexes that produce heteroyohimbine-type MIAs, including ajmalicine. nih.gov This suggests that similar complexes may exist in other ajmalicine-producing plants like Catharanthus roseus and Rauvolfia serpentina. researchgate.netfrontiersin.org The identification of these enzyme complexes could provide a more efficient approach to pathway elucidation than studying individual enzymes in isolation. nih.gov
Key Enzymes in Ajmalicine Biosynthesis:
| Enzyme | Function | Reference |
| Tryptophan decarboxylase (TDC) | Catalyzes the decarboxylation of tryptophan to tryptamine. | numberanalytics.com |
| Strictosidine synthase (STR) | Facilitates the condensation of tryptamine and secologanin to form strictosidine. | mdpi.comnumberanalytics.com |
| Strictosidine β-glucosidase (SGD) | Involved in the deglycosylation of strictosidine. | mdpi.comnumberanalytics.com |
| Geraniol-10-hydroxylase (G10H) | An enzyme involved in the early stages of the TIA pathway. | mdpi.comnih.gov |
| 10-hydroxygeraniol oxidoreductase (10HGO) | Catalyzes the oxidation of 10-hydroxygeraniol. | mdpi.com |
| Secologanin synthase (SLS) | Catalyzes the production of the iridoid secologanin. | mdpi.com |
Advanced Mechanistic Studies on Cellular Targets and Pathways
Understanding the precise molecular mechanisms by which Ajmalicine(1+) exerts its therapeutic effects is crucial for its clinical application and the development of new drugs. While it is known to act as an α1-adrenergic receptor antagonist, contributing to its antihypertensive properties, the full spectrum of its cellular targets and signaling pathways remains to be elucidated. ebi.ac.uk
Future research should focus on detailed mechanistic studies to identify and validate the direct molecular targets of ajmalicine. This includes investigating its interactions with various receptors, enzymes, and ion channels. For instance, studies have shown that ajmalicine is a potent inhibitor of the CYP2D6 liver enzyme, which is responsible for metabolizing numerous drugs. ebi.ac.uk Further investigation into its inhibitory profile against other cytochrome P450 enzymes is warranted.
Molecular docking studies have provided insights into the potential interactions of ajmalicine with various targets implicated in diseases like Alzheimer's. nih.gov These computational approaches can guide experimental validation and help in understanding the structural basis of its activity. nih.govfrontiersin.org Advanced techniques such as cryo-electron microscopy and X-ray crystallography could provide high-resolution structural information of ajmalicine bound to its target proteins, offering a deeper understanding of its mechanism of action.
Furthermore, investigating the downstream signaling pathways modulated by ajmalicine is essential. This involves studying its effects on intracellular signaling cascades, gene expression, and protein function. For example, research has shown that endophytes can enhance ajmalicine production by modulating the TIA pathway in Catharanthus roseus roots, suggesting a complex interplay between the plant's metabolism and its microbial inhabitants. oup.com Understanding these interactions could open new avenues for manipulating ajmalicine production and discovering novel therapeutic applications.
Development of Optimized and Sustainable Production Systems
The natural abundance of ajmalicine in plants like Catharanthus roseus and Rauvolfia serpentina is low, making its extraction and purification a costly process. frontiersin.orgresearchgate.net This has driven research into developing optimized and sustainable production systems to meet the increasing demand for this valuable alkaloid. frontiersin.orgnih.gov
Metabolic engineering of plants and microorganisms offers a promising strategy for enhancing ajmalicine production. researchgate.netmdpi.com Overexpression of key biosynthetic genes, such as TDC and STR, in hairy root cultures of C. roseus has been shown to increase ajmalicine yield. ebi.ac.uk Co-expression of multiple genes in the pathway, including those from the upstream methylerythritol 4-phosphate (MEP) pathway, has demonstrated a synergistic effect on ajmalicine accumulation. mdpi.comebi.ac.uk
Heterologous production in microbial hosts like Saccharomyces cerevisiae (yeast) is another attractive approach. mdpi.com Researchers have successfully engineered yeast strains to produce ajmalicine de novo from simple sugars. researchgate.net This involves introducing the entire multi-gene biosynthetic pathway into the microbial host and optimizing its expression and activity. mdpi.comresearchgate.net Further optimization of these engineered strains, including increasing the supply of precursors and co-factors, holds the potential for large-scale, cost-effective production of ajmalicine. researchgate.net
Strategies for Enhanced Ajmalicine Production:
| Strategy | Approach | Reference |
| Metabolic Engineering | Overexpression of key biosynthetic genes (TDC, STR, etc.) in homologous or heterologous systems. | researchgate.netmdpi.comebi.ac.uk |
| Heterologous Production | Engineering microorganisms like S. cerevisiae to produce ajmalicine. | mdpi.comresearchgate.net |
| Optimized Culture Conditions | Fine-tuning medium components, elicitors, and bioreactor parameters. | researchgate.netipb.ac.idresearchgate.netnih.govnih.gov |
| In Situ Product Removal | Using adsorbents to remove ajmalicine from the culture medium, preventing degradation and feedback inhibition. | researchgate.net |
Exploration of Bioinspired Synthesis and Biocatalytic Cascades
The complex chemical structure of Ajmalicine(1+) presents a significant challenge for traditional chemical synthesis. mit.eduacs.org Bioinspired synthesis, which mimics the enzymatic reactions found in nature, offers a powerful alternative for the efficient and stereoselective synthesis of ajmalicine and its analogs. researchgate.netresearchgate.netsemanticscholar.org
A key reaction in the biosynthesis of many indole alkaloids is the Pictet-Spengler reaction, which forms the characteristic β-carboline core. researchgate.netfrontiersin.org The development of biocatalytic versions of this reaction, using enzymes like strictosidine synthase, can provide a highly efficient and enantioselective route to key intermediates. researchgate.net Researchers have explored the use of chemo-enzymatic strategies, combining chemical and enzymatic steps, to achieve the total synthesis of ajmalicine. researchgate.netacs.orgacs.org
The development of biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, can further streamline the synthesis of ajmalicine. researchgate.net This approach avoids the need for isolation and purification of intermediates, leading to a more efficient and environmentally friendly process. The discovery and characterization of novel enzymes from the ajmalicine biosynthetic pathway will be crucial for designing and implementing these biocatalytic cascades. mit.edunih.gov
Furthermore, the broad substrate specificity of some biosynthetic enzymes, such as strictosidine-β-glucosidase, ajmalicine synthase, and isositsirikine synthase, opens up the possibility of producing novel ajmalicine analogs with potentially improved therapeutic activities. mit.edu By feeding unnatural substrates to these enzymes, a diverse range of new compounds could be generated for pharmacological screening.
Integrative Omics Approaches for Comprehensive Pathway Understanding
A comprehensive understanding of the regulation of the ajmalicine biosynthetic pathway is essential for developing effective metabolic engineering strategies. nih.govtaylorfrancis.com Integrative "omics" approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the complex regulatory networks involved.
Transcriptomic studies, such as RNA sequencing, can identify genes that are differentially expressed under conditions of high ajmalicine production. mountainscholar.org This can help in the discovery of novel regulatory genes and transcription factors that control the expression of the entire pathway. mdpi.com For example, transcriptomic analysis of C. roseus hairy roots overexpressing a key enzyme revealed complex regulatory interactions within the TIA pathway. mdpi.com
Proteomic analysis can identify the proteins that are present in the cell and their post-translational modifications, providing insights into enzyme activity and regulation. Metabolomic studies can quantify the levels of various metabolites in the pathway, helping to identify bottlenecks and rate-limiting steps. mdpi.com
A significant advancement in studying ajmalicine biosynthesis is the development of a FRET-based nanosensor (FLIP-Ajn) for real-time monitoring of ajmalicine flux in living cells. mdpi.comfrontiersin.orgnih.gov This tool allows for high-throughput analysis of ajmalicine dynamics in response to genetic modifications or elicitor treatments, providing valuable information for identifying regulatory genes and optimizing production. mdpi.comfrontiersin.org By integrating data from these various omics platforms, researchers can construct detailed models of the ajmalicine biosynthetic pathway and its regulation, paving the way for more targeted and effective metabolic engineering strategies. mdpi.com
Q & A
Q. What are the standard protocols for extracting and quantifying ajmalicine from plant sources?
Ajmalicine is typically extracted using solvent-based methods (e.g., methanol or ethanol) followed by purification via column chromatography. Quantification often employs High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated against certified reference standards. Critical parameters include solvent polarity, extraction time, and temperature, which must be rigorously documented to ensure reproducibility . For plant tissues like Catharanthus roseus, lyophilization prior to extraction improves yield consistency by reducing moisture interference .
Q. Which analytical techniques are most reliable for characterizing ajmalicine’s purity and structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the gold standard for structural confirmation, while Mass Spectrometry (MS) provides molecular weight validation. Purity assessments require HPLC with a diode-array detector (DAD) to identify co-eluting impurities. Researchers should report retention times, mobile phase compositions, and column specifications to enable cross-lab validation .
Q. How do researchers ensure reproducibility in ajmalicine pharmacological assays?
Reproducibility hinges on standardized protocols for cell culture conditions (e.g., pH, temperature), control groups (positive/negative), and dose-response curve parameters. For receptor-binding studies, equilibrium dissociation constants (Kd) should be validated using radioligand displacement assays with triplicate measurements. Detailed documentation of reagent sources (e.g., Sigma-Aldridge batch numbers) and statistical methods (e.g., ANOVA) is critical .
Advanced Research Questions
Q. How can researchers optimize ajmalicine biosynthesis in Catharanthus roseus hairy root cultures?
Elicitation strategies, such as salicylic acid (0.0001 M for 48 hours), have been shown to enhance ajmalicine production by 40–60% during the exponential growth phase of hairy roots . Experimental design should include kinetic analyses of biomass accumulation and alkaloid profiling at timed intervals. Light intensity and photoperiod must be controlled, as photosynthesis influences precursor availability . Advanced metabolomics tools (e.g., LC-MS/MS) can identify rate-limiting enzymatic steps in the terpenoid indole alkaloid pathway for targeted genetic modification.
Q. What strategies resolve contradictions in reported pharmacokinetic data for ajmalicine?
Contradictions often arise from variability in administration routes (oral vs. intravenous) or metabolic differences in model organisms. A systematic review of existing data using PRISMA guidelines can identify confounding factors . Comparative studies should standardize parameters like bioavailability measurements (e.g., AUC calculations) and use isoform-specific cytochrome P450 inhibitors to clarify metabolic pathways .
Q. How to design experiments to assess ajmalicine’s interaction with α-adrenergic receptors?
Use radiolabeled ajmalicine (³H-labeled) in competitive binding assays with human embryonic kidney (HEK) cells expressing recombinant α₁-adrenergic receptors. Include negative controls (e.g., prazosin) and measure IC50 values with nonlinear regression analysis. Surface plasmon resonance (SPR) can further quantify binding kinetics (kon/koff). Ensure compliance with ICH guidelines for preclinical safety assessments, including cytotoxicity screening .
Q. What methodologies validate the role of redox signaling in ajmalicine’s hypotensive effects?
Employ genetically encoded biosensors (e.g., Grx1-roGFP2) to monitor glutathione redox potential (EGSH) in vascular smooth muscle cells exposed to ajmalicine. Combine with ROS scavengers (e.g., NAC) to isolate redox-dependent mechanisms. Transcriptomic profiling (RNA-seq) can identify downstream genes regulated by Nrf2/ARE pathways, with validation via siRNA knockdown .
Methodological Best Practices
- Literature Reviews : Use systematic searches in PubMed, SciFinder, and Web of Science with Boolean terms (e.g., "ajmalicine AND biosynthesis NOT vinblastine"). Exclude non-peer-reviewed sources like .
- Data Presentation : Follow ACS guidelines for tables (e.g., ±SD for triplicate measurements) and figures (300 dpi resolution for chromatograms). Use IUPAC nomenclature for compound derivatives .
- Ethical Compliance : For in vivo studies, obtain ethics committee approval and document animal welfare protocols (e.g., ARRIVE guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
